molecular formula C8H9N3O B8218100 4-Methoxypyrazolo[1,5-a]pyridin-5-amine

4-Methoxypyrazolo[1,5-a]pyridin-5-amine

Número de catálogo: B8218100
Peso molecular: 163.18 g/mol
Clave InChI: WDQDWDNBEHBMFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methoxypyrazolo[1,5-a]pyridin-5-amine (CAS 2097329-63-8) is an organic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . As a derivative of the pyrazolo[1,5-a]pyridine scaffold, this amine belongs to a class of N-heterocyclic compounds that are considered privileged structures in medicinal chemistry and drug discovery due to their synthetic versatility and potential for diverse biological activity . Researchers are exploring such fused, rigid bicyclic systems for their significant properties, which can include enzymatic inhibitory activity and other pharmacologically relevant effects . Precautions should be taken during handling, as this compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Recommended storage is in a dark place, under an inert atmosphere, and at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-methoxypyrazolo[1,5-a]pyridin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-6(9)3-5-11-7(8)2-4-10-11/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQDWDNBEHBMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN2C1=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Motif in Kinase Inhibitor Discovery

The pyrazolo[1,5-a]pyridine and its isostere, the pyrazolo[1,5-a]pyrimidine core, represent a cornerstone in modern medicinal chemistry. These fused heterocyclic systems are recognized as "privileged scaffolds," consistently appearing in a multitude of biologically active agents. Their rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. A significant body of research highlights the propensity of these scaffolds to act as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][2] Derivatives of this core have been successfully developed as inhibitors of Tropomyosin receptor kinases (Trks), phosphoinositide 3-kinases (PI3Ks), and various other kinases involved in oncogenic signaling.[3][4][5][6]

This guide puts forth a scientifically-grounded, hypothetical mechanism of action for the novel compound, 4-Methoxypyrazolo[1,5-a]pyridin-5-amine. Given the rich history of the core scaffold, we postulate that this compound functions as a protein kinase inhibitor . The following sections will detail this proposed mechanism and provide a comprehensive, field-proven framework for its experimental validation.

Proposed Mechanism of Action: Inhibition of Oncogenic Kinase Signaling

We hypothesize that 4-Methoxypyrazolo[1,5-a]pyridin-5-amine exerts its biological effects by directly binding to the ATP-binding pocket of one or more protein kinases, thereby inhibiting their catalytic activity. The electron-donating methoxy group at the 4-position and the amino group at the 5-position are predicted to be key pharmacophoric features, potentially forming critical hydrogen bonds and other interactions within the kinase active site.

The downstream consequences of this inhibition would be the attenuation of key cellular signaling pathways that are crucial for cell proliferation, survival, and differentiation. Prime candidate pathways include the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways, both of which are central to the growth and survival of many cancer types.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the potential points of intervention for 4-Methoxypyrazolo[1,5-a]pyridin-5-amine within a canonical oncogenic signaling cascade.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Compound 4-Methoxypyrazolo [1,5-a]pyridin-5-amine Compound->RTK Compound->PI3K Inhibition Compound->Raf Inhibition

Caption: Proposed mechanism of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine as a kinase inhibitor.

A Self-Validating Experimental Framework for Mechanism of Action Elucidation

To rigorously test our hypothesis, a multi-pronged experimental approach is essential. The following workflow is designed to be self-validating, where the results of each stage inform and confirm the findings of the others.

Stage 1: Initial Phenotypic Screening and Target Class Identification

The first step is to ascertain the compound's biological effect at a cellular level.

Experimental Protocol: Cell Viability Assay

  • Cell Line Selection: Choose a panel of cancer cell lines with known dependencies on different kinase signaling pathways (e.g., A549 for EGFR, HCT116 for PI3K/KRAS, A375 for BRAF).

  • Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine (e.g., from 1 nM to 100 µM) for 72 hours.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Expected Outcome & Interpretation:

Potent inhibition of cell viability (low micromolar to nanomolar IC50) would be the first indication of significant biological activity. Differential sensitivity across the cell line panel can provide initial clues about the targeted pathway.

Hypothetical Cell Line Known Pathway Dependency Predicted IC50 (µM)
HCT-116PI3K/KRAS0.1 - 1.0
A375BRAF> 10
PC-3PTEN-null (PI3K active)0.05 - 0.5

This table presents hypothetical data to illustrate potential outcomes.

Stage 2: Target Identification and Direct Engagement

Once bioactivity is confirmed, the next crucial step is to identify the direct molecular target(s).

Experimental Workflow: Kinase Panel Screening and Target Engagement

Target_ID_Workflow Start Active Compound KinaseScreen Broad Kinase Panel Screen (e.g., 400+ kinases) Start->KinaseScreen HitList Generate Hit List (Kinases with >90% inhibition) KinaseScreen->HitList DoseResponse IC50 Determination for Top Hits (Biochemical Assay) HitList->DoseResponse CellularTarget Cellular Target Engagement (e.g., NanoBRET™, CETSA®) DoseResponse->CellularTarget ValidatedTarget Validated Target(s) CellularTarget->ValidatedTarget

Caption: Workflow for target identification and validation.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Broad Screening: Submit the compound for screening against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™). This will provide a comprehensive overview of its selectivity profile.

  • IC50 Determination: For the top hits identified in the screen, perform biochemical assays to determine the precise IC50 values. This typically involves measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Experimental Protocol: Cellular Target Engagement Assay (e.g., CETSA®)

  • Cell Lysis: Treat intact cells with the compound, then heat the cell lysate to induce protein denaturation.

  • Target Stabilization: Ligand-bound proteins are more resistant to thermal denaturation.

  • Quantification: Use Western blotting or mass spectrometry to quantify the amount of soluble target protein at different temperatures. A shift in the melting curve indicates direct target engagement in a cellular context.

Stage 3: Pathway Analysis and Mechanism Validation

With a validated target in hand, the final stage is to confirm that the compound's cellular effects are indeed mediated by the inhibition of this target and its downstream pathway.

Experimental Protocol: Western Blot Analysis of Phospho-proteins

  • Compound Treatment: Treat a sensitive cell line with the compound at concentrations around its IC50 for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Immunoblotting: Perform SDS-PAGE and transfer proteins to a membrane. Probe with antibodies specific for the phosphorylated (active) and total forms of the target kinase and its key downstream effectors (e.g., phospho-Akt, phospho-ERK).

  • Analysis: A decrease in the level of phosphorylated downstream proteins, without a change in the total protein levels, confirms pathway inhibition.

Expected Outcome:

For a PI3K inhibitor, one would expect to see a dose-dependent decrease in the phosphorylation of Akt at Ser473 and its downstream targets like S6 ribosomal protein.[4][5]

Potential Therapeutic Implications and Future Directions

The validation of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine as a selective kinase inhibitor would open up significant therapeutic avenues, particularly in oncology.[1][2] Depending on the specific kinase target identified, it could be a candidate for treating solid tumors with known activating mutations in that kinase.[3]

Future work would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be crucial to understand how modifications to the methoxy and amine groups, as well as other positions on the pyrazolo[1,5-a]pyridine core, affect its activity.[3] In vivo studies in relevant animal models would be the subsequent step to evaluate efficacy and safety.

Conclusion

While 4-Methoxypyrazolo[1,5-a]pyridin-5-amine is a novel chemical entity, its core scaffold has a strong and well-documented history of activity against protein kinases. The mechanism of action proposed herein—inhibition of a key oncogenic kinase—is therefore a highly plausible and scientifically defensible starting point for investigation. The detailed experimental framework provided in this guide offers a robust and logical path for researchers to elucidate the precise mechanism of this promising compound and to evaluate its potential as a future therapeutic agent.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.

Sources

In Silico Modeling of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine, a novel small molecule with potential therapeutic applications. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, particularly as kinase inhibitors.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step workflow for the computational evaluation of this compound. We will delve into the rationale behind key experimental choices, providing a self-validating system of protocols grounded in authoritative scientific literature. The overarching goal is to equip researchers with the necessary knowledge and methodologies to proficiently assess the therapeutic potential of novel chemical entities like 4-Methoxypyrazolo[1,5-a]pyridin-5-amine through computational approaches.

Introduction: The Rationale for In Silico Investigation

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in drug discovery, with derivatives demonstrating efficacy as anticancer, antiviral, and anti-inflammatory agents.[1] A significant portion of their therapeutic potential stems from their ability to modulate the activity of protein kinases, a class of enzymes frequently dysregulated in various diseases.[1] Given the established biological relevance of this scaffold, any novel derivative, such as 4-Methoxypyrazolo[1,5-a]pyridin-5-amine, warrants a thorough investigation of its potential as a therapeutic agent.

In silico modeling offers a rapid, cost-effective, and powerful avenue for the initial assessment of a compound's drug-like properties and its potential interactions with biological targets. By employing a suite of computational techniques, we can predict a molecule's binding affinity to specific proteins, elucidate its mechanism of action at the atomic level, and evaluate its pharmacokinetic and toxicological profile. This guide will present a comprehensive in silico workflow, using the well-characterized Pim-1 kinase as a primary example target, given that pyrazolo[1,5-a]pyrimidine-based inhibitors of Pim-1 have been structurally elucidated (PDB IDs: 4MBI, 4MBL).[2][3]

A Strategic Workflow for In Silico Characterization

The following diagram outlines the strategic workflow for the comprehensive in silico evaluation of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine. This workflow is designed to be iterative, with insights from later stages potentially informing further investigations in earlier stages.

in_silico_workflow cluster_target Target Identification & Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_admet ADMET Prediction ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (Binding Pose Prediction) ligand_prep->docking admet In Silico ADMET Prediction (Pharmacokinetics & Toxicity) ligand_prep->admet target_id Target Identification (Literature & Database Mining) protein_prep Protein Preparation (PDB, Cleaning, Protonation) target_id->protein_prep protein_prep->docking docking_analysis Docking Analysis (Scoring, Interaction Analysis) docking->docking_analysis md_sim Molecular Dynamics Simulation (Complex Stability) docking_analysis->md_sim md_analysis MD Trajectory Analysis (RMSD, RMSF, H-bonds) md_sim->md_analysis

Caption: A comprehensive workflow for the in silico evaluation of a novel small molecule.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step in any structure-based drug design project is the generation of a high-quality, low-energy 3D conformation of the ligand.

Protocol 3.1: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structure to a 3D format (e.g., SDF, MOL2).

  • Protonation State Determination: Determine the most likely protonation state of the molecule at physiological pH (7.4). This is crucial as the protonation state affects the molecule's charge and its ability to form hydrogen bonds. Various software packages (e.g., Schrödinger's LigPrep, Open Babel) can be used for this purpose.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., OPLS, MMFF94). This step ensures that the ligand is in a low-energy, stable conformation.

Target Identification and Preparation: Selecting and Preparing the Biological Target

Given that pyrazolo[1,5-a]pyrimidines are known kinase inhibitors, we will focus on this class of proteins as potential targets.[1] As a prime example, we will use Pim-1 kinase, for which crystal structures in complex with pyrazolo[1,5-a]pyrimidine inhibitors are available (e.g., PDB ID: 4MBL).[2]

Protocol 4.1: Protein Preparation

  • PDB Structure Retrieval: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we will use PDB ID: 4MBL.

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

  • Handling Missing Residues and Loops: Check for any missing residues or loops in the protein structure. If present, these can be modeled using tools like MODELLER or the Prime module in Schrödinger.

  • Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure and determine the optimal protonation states of the amino acid residues, particularly histidine, aspartate, and glutamate, at a defined pH (typically 7.0).

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and to optimize the hydrogen-bonding network. The heavy atoms of the protein backbone are typically restrained during this step to preserve the experimentally determined conformation.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[4] It is a critical step in structure-based drug design, providing insights into the binding mode and an estimation of the binding affinity.

Protocol 5.1: Molecular Docking with AutoDock Vina

  • Receptor and Ligand Preparation: Prepare the protein and ligand files in the PDBQT format using AutoDock Tools. This involves adding charges and defining atom types.

  • Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be chosen to cover the entire binding pocket.

  • Docking Simulation: Run the docking simulation using AutoDock Vina. The program will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results: Analyze the docking results by examining the predicted binding poses and their corresponding scores. The top-ranked poses should be visually inspected to assess the quality of the predicted interactions with the protein.

Table 1: Example Docking Results for 4-Methoxypyrazolo[1,5-a]pyridin-5-amine with Pim-1 Kinase (PDB: 4MBL)

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Glu121, Leu120, Val52
2-8.2Lys67, Ile185
3-7.9Asp128, Phe49

Note: The data in this table is hypothetical and for illustrative purposes only.

The analysis of the docking poses should focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.

Molecular Dynamics Simulation: Assessing the Stability of the Protein-Ligand Complex

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the complex over time.[4]

Protocol 6.1: GROMACS MD Simulation of a Protein-Ligand Complex

  • System Preparation:

    • Force Field Selection: Choose an appropriate force field for the protein (e.g., CHARMM36, AMBER) and generate topology and parameter files for the ligand, which can be done using servers like CGenFF or the antechamber module of AmberTools.[5]

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).[5]

    • Ionization: Add ions to neutralize the system and to mimic physiological salt concentration.[5]

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Equilibration: Perform a short simulation (e.g., 1 ns) under constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein and ligand. Position restraints are typically applied to the protein and ligand heavy atoms.

    • NPT Equilibration: Follow with a longer simulation (e.g., 5-10 ns) under constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the pressure and density of the system. The position restraints on the protein and ligand can be gradually released.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand over time.

md_analysis cluster_md_workflow MD Simulation & Analysis Workflow start Start with Docked Complex em Energy Minimization start->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt prod Production MD npt->prod traj Trajectory Analysis (RMSD, RMSF, H-Bonds) prod->traj

Caption: A typical workflow for molecular dynamics simulation and analysis.

In Silico ADMET Prediction: Evaluating Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to avoid late-stage failures.[6] Several open-access in silico tools can be used to predict these properties.[6][7]

Protocol 7.1: ADMET Prediction using Web-Based Tools

  • Select Tools: Utilize a combination of well-validated web servers for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab 2.0.[8]

  • Input Structure: Submit the SMILES string or draw the structure of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine.

  • Analyze Predictions: Evaluate the predicted ADMET properties, including:

    • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

    • Pharmacokinetics: Human intestinal absorption, Caco-2 permeability, blood-brain barrier penetration, CYP450 inhibition.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Table 2: Predicted ADMET Properties of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Compliant with Lipinski's Rule of Five
logP2.5Good balance between solubility and permeability
TPSA< 140 ŲGood potential for oral bioavailability
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier PermeationLowLess likely to cause CNS side effects
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Modeling Techniques: Pharmacophore and QSAR

For a more comprehensive understanding and for guiding the design of new analogues, advanced modeling techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) can be employed.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are responsible for a molecule's biological activity.[9] A pharmacophore model can be generated based on a set of active ligands or from the protein-ligand complex itself and can be used for virtual screening of large compound libraries to identify novel hits.[9]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[10] If a series of analogues of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine were to be synthesized and their biological activities measured, a QSAR model could be developed to predict the activity of new, unsynthesized compounds and to guide the optimization of the lead compound.[10]

Conclusion and Future Directions

This technical guide has outlined a robust and comprehensive in silico workflow for the initial evaluation of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine as a potential drug candidate. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulation, and ADMET prediction, researchers can gain significant insights into the compound's potential biological targets, its binding mechanism, and its drug-like properties.

The results from these computational studies provide a strong foundation for prioritizing experimental validation. Promising in silico findings should be followed up with in vitro assays to confirm the predicted biological activity and to determine the compound's potency and selectivity. The iterative interplay between computational modeling and experimental testing is a powerful paradigm in modern drug discovery, enabling the accelerated development of novel therapeutics.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

  • Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Biological Chemistry, 5(4), 438–449. Available at: [Link]

  • Gentile, F., Agoglitta, O., Cuzzucoli Crucitti, G., & Gagliardi, M. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(18), 9741. Available at: [Link]

  • Singh, P., & Singh, P. (2013). 3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors. Medicinal Chemistry Research, 22(12), 5946–5957. Available at: [Link]

  • Gentile, F., Agoglitta, O., Cuzzucoli Crucitti, G., & Gagliardi, M. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. Available at: [Link]

  • Lemkul, J. A. GROMACS Tutorials. Available at: [Link]

  • Verma, A., & Singh, D. (2022). Pharmacophore Modeling, 3D QSAR, Molecular Dynamics Studies and Virtual Screening on Pyrazolopyrimidines as anti-Breast Cancer. Journal of Biomolecular Structure and Dynamics, 41(16), 7799-7815. Available at: [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. Available at: [Link]

  • Ghasemi, M., & Amanlou, M. (2021). Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods. Molecular Diversity, 25(2), 949–965. Available at: [Link]

  • Kumar, A., & Kumar, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473–1487. Available at: [Link]

  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. Available at: [Link]

  • Tech K, How to do Gromacs Protein Ligand MD Simulation in Windows Part 1. (2024). Available at: [Link]

  • Singh, S. K., & Singh, S. (2024). Molecular modeling studies of Pyrazolopyrimidine Derivatives as potent Cyclin Dependent Kinase-2 inhibitors. Journal of Molecular Structure, 1300, 137258. Available at: [Link]

  • De, A., & Roy, K. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Chemical Biology (pp. 231-264). Humana, New York, NY. Available at: [Link]

  • Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. ResearchGate. Available at: [Link]

  • Oluic, B., Dolusic, E., & Nikolic, D. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 593. Available at: [Link]

  • ResearchGate. General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. Available at: [Link]

  • Kumar, A., & Kumar, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]

  • Slideshare. In Silico methods for ADMET prediction of new molecules. Available at: [Link]

  • Ullah, A., & Yarra, R. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 28(13), 5101. Available at: [Link]

  • Kufareva, I., & Abagyan, R. (2012). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of medicinal chemistry, 55(24), 11037-11046. Available at: [Link]

  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. Available at: [Link]

  • RCSB PDB. 4MBL: Discovery of Pyrazolo[1,5a]pyrimidine-based Pim1 Inhibitors. Available at: [Link]

  • Rajendran, J., & Rajendran, S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC advances, 12(35), 22769-22784. Available at: [Link]

  • Gapsys, V., & de Groot, B. L. (2023). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling, 63(18), 5768-5781. Available at: [Link]

  • Rajendran, J., & Rajendran, S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]

  • RCSB PDB. 4MBI: Discovery of Pyrazolo[1,5a]pyrimidine-based Pim1 Inhibitors. Available at: [Link]

  • Wang, Y., Zhang, Y., & Li, H. (2010). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of molecular modeling, 16(4), 725-735. Available at: [Link]

  • Castillo, J. C., & Becerra, D. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 14(9), 1629-1654. Available at: [Link]

  • Laufer, S., & Koch, P. (2023). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at: [Link]

Sources

Navigating the Labyrinth of Early-Stage Toxicology: A Technical Guide to the Preliminary Toxicity Screening of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, with unforeseen toxicity being a primary cause of attrition. This in-depth technical guide provides a comprehensive framework for the preliminary toxicity screening of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine, a member of a biologically active class of heterocyclic compounds.[1][2][3][4][5][6][7] Moving beyond a rigid, one-size-fits-all template, this guide is structured to logically flow from broad, early-stage assessments to more specific, mechanistic investigations. As a self-validating system, each proposed step is grounded in established scientific principles and regulatory considerations, empowering researchers, scientists, and drug development professionals to make informed decisions, conserve resources, and ultimately, de-risk their development pipeline. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visually articulate complex workflows and pathways to ensure clarity and practical applicability.

The Strategic Imperative of Early Toxicity Assessment

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5][6][7] However, this biological activity necessitates a thorough and early evaluation of potential liabilities. Proactively identifying and characterizing potential toxicities of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine is not merely a regulatory hurdle but a strategic imperative. Early-stage in vitro and in silico toxicology screening allows for the rapid and cost-effective identification of compounds with unfavorable safety profiles, enabling a data-driven approach to lead optimization and candidate selection.[8][9][10][11][12] This front-loading of safety assessment minimizes the risk of costly late-stage failures and aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[12]

The Initial Compass: In Silico Toxicity Prediction

Before embarking on wet-lab experiments, a prudent first step is the use of computational toxicology tools.[][14][15] These in silico models leverage vast databases of chemical structures and their associated toxicological data to predict the potential liabilities of a novel compound based on its structure.[][14][16]

Causality of Choice: The rationale for commencing with in silico analysis is multi-faceted. It is a rapid, cost-effective method to flag potential areas of concern, thereby guiding the design of subsequent, more resource-intensive in vitro studies.[][15] By identifying potential red flags such as mutagenicity, carcinogenicity, or hepatotoxicity, researchers can prioritize which assays to perform and be better prepared to interpret the results.[17]

Key Predicted Endpoints:

  • Mutagenicity: Prediction of Ames test outcomes.

  • Carcinogenicity: Assessment of carcinogenic potential based on structural alerts.

  • Hepatotoxicity: Likelihood of causing drug-induced liver injury (DILI).

  • Cardiotoxicity: Prediction of hERG channel inhibition.

  • ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles provide a broader understanding of the compound's likely behavior in vivo.[17]

Data Presentation:

Toxicity Endpoint Prediction for 4-Methoxypyrazolo[1,5-a]pyridin-5-amine Confidence Level Implication for In Vitro Testing
Ames MutagenicityHypothetical: NegativeHypothetical: HighProceed with confirmatory in vitro Ames test.
CarcinogenicityHypothetical: EquivocalHypothetical: MediumPrioritize genotoxicity and cytotoxicity screening.
HepatotoxicityHypothetical: Potential for liver injuryHypothetical: MediumMandates in vitro hepatotoxicity assessment.
hERG InhibitionHypothetical: Low ProbabilityHypothetical: HighhERG assay is still recommended as a precautionary measure.

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual predictions would be generated using validated computational models.

Tier 1: Foundational Assessment of Cytotoxicity

The initial foray into in vitro testing should focus on basal cytotoxicity to determine the concentration range at which 4-Methoxypyrazolo[1,5-a]pyridin-5-amine exerts a general toxic effect on cells.[8][10][18][19] This information is crucial for establishing appropriate dose ranges for subsequent, more specific toxicity assays.[20]

Causality of Choice: Cytotoxicity assays are the bedrock of toxicology screening because they provide a fundamental measure of a compound's ability to cause cell death or inhibit proliferation.[8][10][19] They are relatively simple, high-throughput, and cost-effective, making them ideal for initial screening.[8][9] The results of these assays, typically expressed as an IC50 (the concentration at which 50% of cell viability is inhibited), inform the dose selection for more complex and expensive assays, ensuring that the concentrations tested are relevant and not overtly cytotoxic.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[21] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity context, or a panel of cell lines for broader screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[21]

Data Presentation:

Cell Line Incubation Time (hours) IC50 (µM)
HepG224Hypothetical: 75.2
HepG248Hypothetical: 52.8
HEK29324Hypothetical: >100
HEK29348Hypothetical: 89.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

Tier 2: Interrogating Specific Organ and Mechanistic Toxicities

Following the initial cytotoxicity assessment, the focus shifts to investigating specific organ toxicities and mechanisms of toxicity that are common liabilities for drug candidates.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug failure in clinical trials and post-market withdrawal.[22][23][24] Therefore, early assessment of hepatotoxicity is critical.

Causality of Choice: The liver is a primary site of drug metabolism, which can sometimes lead to the formation of reactive metabolites that cause cellular damage.[24] In vitro hepatotoxicity assays using human-derived liver cells provide a physiologically relevant system to assess the potential for DILI.[22][25][26]

Recommended Assay: High-Content Imaging of Primary Human Hepatocytes

While cell lines like HepG2 are useful for initial screening, primary human hepatocytes (PHHs) are considered the gold standard for in vitro hepatotoxicity testing as they more accurately reflect the metabolic capabilities of the human liver.[26] High-content imaging allows for the simultaneous measurement of multiple toxicity endpoints in the same cell population.

Experimental Protocol: High-Content Hepatotoxicity Assay

  • Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to form a confluent monolayer.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine, guided by the cytotoxicity data.

  • Staining: After the desired incubation period, stain the cells with a cocktail of fluorescent dyes that report on various cellular health parameters, such as:

    • Hoechst 33342: Nuclear stain to count cells.

    • MitoTracker Red CMXRos: To assess mitochondrial membrane potential.

    • TOTO-3 Iodide: To identify cells with compromised plasma membrane integrity (dead cells).

    • CellROX Green Reagent: To measure oxidative stress.

  • Imaging: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify the different fluorescent signals on a per-cell basis.

  • Data Interpretation: Analyze the data to identify concentration-dependent changes in cell number, mitochondrial function, membrane integrity, and oxidative stress.

Visualization of the Toxicity Screening Workflow

ToxicityScreeningWorkflow cluster_in_silico In Silico Assessment cluster_tier1 Tier 1: General Toxicity cluster_tier2 Tier 2: Specific Organ & Mechanistic Toxicity cluster_analysis Data Integration & Risk Assessment in_silico In Silico Toxicity Prediction (Ames, Carcinogenicity, Hepatotoxicity, hERG) cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 in_silico->cytotoxicity Guides in vitro study design hepatotoxicity Hepatotoxicity Assay (Primary Hepatocytes or HepG2) cytotoxicity->hepatotoxicity Informs dose selection cardiotoxicity Cardiotoxicity Assay (hERG Assay) cytotoxicity->cardiotoxicity Informs dose selection genotoxicity Genotoxicity Assays (Ames Test & Micronucleus) cytotoxicity->genotoxicity Informs dose selection risk_assessment Integrate all data to assess the overall toxicity profile and determine next steps. hepatotoxicity->risk_assessment cardiotoxicity->risk_assessment genotoxicity->risk_assessment

Caption: A tiered approach to preliminary toxicity screening.

Cardiotoxicity Assessment: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical liability for new drug candidates as it can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[27][28][29]

Causality of Choice: The hERG channel plays a key role in the repolarization phase of the cardiac action potential.[29][30] A wide range of structurally diverse compounds can block this channel, making it a necessary screening target for almost all new chemical entities. Regulatory agencies mandate hERG testing early in preclinical development.[29][30]

Recommended Assay: Automated Patch-Clamp hERG Assay

Automated patch-clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch-clamp techniques, while still providing high-quality electrophysiological data.[29]

Experimental Protocol: Automated hERG Patch-Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK cells).

  • Cell Preparation: Prepare a single-cell suspension for introduction into the automated patch-clamp system.

  • Compound Application: Apply a range of concentrations of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine to the cells.

  • Electrophysiological Recording: Use a specific voltage protocol to elicit hERG currents and measure the effect of the compound on the channel's activity.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Data Presentation:

Compound hERG IC50 (µM) Therapeutic Index (if applicable)
4-Methoxypyrazolo[1,5-a]pyridin-5-amineHypothetical: >30Hypothetical: >100x
Positive Control (e.g., Dofetilide)Hypothetical: 0.01-

Note: The data presented in this table is hypothetical and for illustrative purposes.

Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell.[31] This damage can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is required by regulatory agencies.[32]

Causality of Choice: No single test can detect all types of genotoxic damage.[31] Therefore, a battery of tests is employed to assess different endpoints. The bacterial reverse mutation assay (Ames test) is highly sensitive for detecting point mutations, while the in vitro micronucleus assay detects larger-scale chromosomal damage.[31][33][34]

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of Salmonella typhimurium or Escherichia coli with mutations in the genes required to synthesize a specific amino acid.[31] The assay measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[31][32]

  • In Vitro Micronucleus Assay: This assay is performed in mammalian cells and detects the presence of micronuclei, which are small, extranuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[33][34] An increase in the frequency of micronucleated cells indicates that the compound may be a clastogen (causes chromosomal breakage) or an aneugen (causes chromosome loss).[33]

Visualization of the Genotoxicity Testing Strategy

GenotoxicityTesting cluster_ames Gene Mutation cluster_micronucleus Chromosomal Damage ames Ames Test (Bacterial Reverse Mutation) result Comprehensive Genotoxicity Profile ames->result Detects point mutations micronucleus In Vitro Micronucleus Assay (Mammalian Cells) micronucleus->result Detects chromosomal aberrations compound 4-Methoxypyrazolo[1,5-a]pyridin-5-amine compound->ames compound->micronucleus

Caption: A dual-assay approach for comprehensive genotoxicity assessment.

Synthesizing the Data: A Holistic Risk Assessment

The true power of this tiered screening approach lies in the integrated analysis of all the data generated. No single assay result should be viewed in isolation. For example, a compound that shows cytotoxicity at high concentrations but is negative in all specific toxicity assays at lower, more therapeutically relevant concentrations may still be a viable candidate. Conversely, a compound with low general cytotoxicity but a positive hERG signal at a low concentration represents a significant liability.

The ultimate goal is to build a comprehensive toxicity profile for 4-Methoxypyrazolo[1,5-a]pyridin-5-amine that allows for an informed decision on whether to advance the compound, terminate its development, or undertake further mechanistic studies to better understand and potentially mitigate the observed toxicities.

Conclusion: A Pathway to Safer Drug Candidates

This technical guide has outlined a logical and scientifically rigorous approach to the preliminary toxicity screening of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine. By starting with broad, cost-effective assays and progressing to more specific, mechanistic investigations, researchers can efficiently and effectively characterize the toxicity profile of novel compounds. The emphasis on understanding the causality behind experimental choices, coupled with detailed protocols and clear data visualization, provides a practical framework for drug development professionals to navigate the complexities of early-stage toxicology. Ultimately, the adoption of such a strategic and self-validating screening paradigm will lead to the selection of safer and more promising drug candidates, reducing attrition and accelerating the delivery of new medicines to patients.

References

  • Vertex AI Search.
  • Eurofins Discovery.
  • Emulate Bio. (2021, February 8).
  • Kosheeka. (2025, January 23).
  • Roccamotello, C., et al. (2023, May 5). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics.
  • ResearchGate. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • ION Biosciences. Thallium-free hERG Potassium Channel Assay.
  • BioIVT.
  • PubMed. (2010, June 15).
  • PozeSCAF. (2024, September 30).
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity.
  • Chemical Watch. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
  • The Rockefeller University. A cell-free, high-throughput hERG safety assay.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • BOC Sciences.
  • Creative Bioarray. (2026, February 3). hERG Safety Assay.
  • PMC. (2024, December 4). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery.
  • Bentham Science. Impact of Computational Structure-Based Predictive Toxicology in Drug Discovery.
  • PubMed. (2017, January 27).
  • Inotiv. Other Genetic Toxicology Assays.
  • Oxford Academic. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
  • Nelson Labs. Ames Test and Genotoxicity Testing.
  • PMC.
  • Metrion Biosciences. (2025, March 28).
  • Nuvisan. In vitro toxicology.
  • OECD. Guidelines for the Testing of Chemicals.
  • MDPI. (2024, April 12). In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Charles River Labor
  • OECD. (2010, July 20).
  • MDPI. (2020, March 21). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ESTIV. (2022, June 30).
  • ICAPO. (2025, July 3).
  • PubMed. (2023, December 29). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity.
  • WuXi AppTec. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.
  • MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • RSC Publishing.
  • Frontiers. (2018, February 20). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
  • Arabian Journal of Chemistry. (2022, March 1).
  • Wiley Online Library.
  • SynHet. 4-Methoxypyrazolo[1,5-a]pyridin-5-amine.
  • BLD Pharm. 1251715-47-5|4-Methoxypyrazolo[1,5-a]pyridine.
  • PubMed. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors.

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Investigation of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrazolopyridine Derivative

The pyrazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to endogenous purines. This characteristic allows pyrazolopyridine derivatives to function as antagonists in numerous biological pathways, leading to a broad spectrum of therapeutic activities, including anti-inflammatory, antiviral, and notably, anticancer effects[1][2]. The anticancer properties of this class of compounds are frequently linked to the inhibition of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer[3][4][5].

This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 4-Methoxypyrazolo[1,5-a]pyridin-5-amine . While specific biological data for this compound is not yet widely published, this guide offers a robust experimental framework based on the established activities of structurally related pyrazolopyridine and pyrazolo[1,5-a]pyrimidine compounds. The protocols herein are designed to enable researchers to determine its cytotoxic profile, effective concentration range, and to begin elucidating its mechanism of action in relevant cancer cell lines.

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition

Given that the pyrazolo[1,5-a]pyrimidine core is a well-established inhibitor of various protein kinases, it is hypothesized that 4-Methoxypyrazolo[1,5-a]pyridin-5-amine will exhibit similar activity[3][4]. Many derivatives from this family have shown potent inhibitory effects against key kinases involved in cell cycle progression and angiogenesis, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[6][7]. Therefore, initial mechanistic studies should focus on assessing the impact of this compound on signaling pathways regulated by these or other relevant kinases.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK Binds Kinase_Cascade Downstream Kinase Cascade RTK->Kinase_Cascade Activates Compound 4-Methoxypyrazolo [1,5-a]pyridin-5-amine Compound->RTK Inhibits (Hypothesized) CDK2_Cyclin CDK2/Cyclin Complex Compound->CDK2_Cyclin Inhibits (Hypothesized) Transcription Transcription Factors Kinase_Cascade->Transcription Activates Cell_Cycle Cell Cycle Progression CDK2_Cyclin->Cell_Cycle Promotes Proliferation Cell Proliferation & Angiogenesis Transcription->Proliferation

Caption: Hypothesized signaling pathway inhibition by 4-Methoxypyrazolo[1,5-a]pyridin-5-amine.

Experimental Protocols

Part 1: Preparation of Stock Solutions

The solubility of novel compounds is a critical first step. While specific data for 4-Methoxypyrazolo[1,5-a]pyridin-5-amine is unavailable, pyrazolopyridine derivatives are generally soluble in organic solvents.

Materials:

  • 4-Methoxypyrazolo[1,5-a]pyridin-5-amine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine in DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

  • Visually inspect the solution for any precipitates. If observed, centrifuge at high speed for 5 minutes and carefully transfer the supernatant to a new sterile tube.

  • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Part 2: Determination of In Vitro Cytotoxicity (IC50)

A dose-response assay is essential to determine the concentration of the compound that inhibits 50% of cell viability (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.

Suggested Cell Lines: Based on studies of related compounds, the following human cancer cell lines are recommended for initial screening[2][6][8][9]:

  • MCF-7 (Breast Adenocarcinoma)

  • HCT-116 (Colorectal Carcinoma)

  • A549 (Lung Carcinoma)

  • PC-3 (Prostate Adenocarcinoma)

  • BxPC-3 (Pancreatic Adenocarcinoma)

Table 1: Reported IC50 Values for Structurally Related Pyrazolopyridine Derivatives

Compound ClassCell LineReported IC50 (µM)Reference
Pyridopyrazolo-triazineMCF-73.89[2]
Pyridopyrazolo-triazineHCT-11612.58[2]
Pyrazolopyridine DerivativeGenerallog10[GI50] = -4.6[8]
Pyrazolo-triazine SulfonamidePC-30.11 - 0.16[9]

This table provides a potential starting range for designing dose-response experiments. A broad range (e.g., 0.01 µM to 100 µM) is recommended for initial studies.

MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 4-Methoxypyrazolo[1,5-a]pyridin-5-amine stock solution in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration. Also, include "untreated control" wells with only fresh medium.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

G cluster_workflow Experimental Workflow for Compound Characterization A Prepare Stock Solution (Compound in DMSO) C Treat Cells with Serial Dilutions of Compound (48-72h) A->C B Seed Cells in 96-well Plate (24h incubation) B->C D Perform MTT Assay to Determine Cell Viability C->D E Calculate IC50 Value D->E F Treat Cells at IC50 and 2xIC50 for Mechanistic Studies E->F G Western Blot (Kinase Phosphorylation) F->G H Apoptosis Assay (e.g., Annexin V/PI) F->H I Data Analysis & Conclusion G->I H->I

Caption: General workflow for the in vitro characterization of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine.

Part 3: Preliminary Mechanistic Studies

Once the IC50 value is established, further experiments can be designed to investigate the compound's effect on specific cellular processes.

A. Western Blot Analysis for Kinase Inhibition:

This protocol aims to assess whether the compound inhibits the phosphorylation of key signaling proteins downstream of targeted kinases.

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with 4-Methoxypyrazolo[1,5-a]pyridin-5-amine at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a relevant time period (e.g., 6, 12, or 24 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt/Akt, p-ERK/ERK, p-CDK2/CDK2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

B. Apoptosis Assay by Flow Cytometry:

This assay determines if the observed cytotoxicity is due to the induction of apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound as described for the Western blot analysis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+) will indicate the populations of viable, early apoptotic, late apoptotic/necrotic, and necrotic cells, respectively.

Trustworthiness and Self-Validation

The protocols outlined above are designed as a self-validating system. The initial determination of the IC50 provides the necessary concentration range for subsequent mechanistic studies. The results from Western blotting, which can confirm the on-target effect on kinase phosphorylation, should correlate with the phenotypic outcomes observed in the cytotoxicity and apoptosis assays. Consistent and dose-dependent effects across these multiple assays will provide a high degree of confidence in the observed biological activity of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine.

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657.
  • Mohamed, A. M., El-Sayed, W. A., Alsharari, M. A., Al-Qalawi, H. R. M., & Germoush, M. O. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ResearchGate.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT.
  • Discovery of Pyrazolopyridine Derivatives Dually Targeting Inflammation and Proliferation in Colorectal Cancer Cell Lines. (2021). Digital Commons @ BAU - Beirut Arab University.
  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). PMC - NIH.
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2014). PMC.
  • 4-Methoxypyrazolo[1,5-a]pyridin-5-amine. SynHet.
  • Synthesis, antibacterial activity and cytotoxicity of new fused pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1][7][8]triazine derivatives from new 5-aminopyrazoles. (2013). PubMed. Available online:

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). MDPI. Available online:

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). Arabian Journal of Chemistry.
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2014). PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). PMC.
  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2023). MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2022). PMC.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI.

Sources

Application Notes & Protocols: Characterization of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and signal transduction.

Introduction: The Pyrazolopyridine Scaffold and a Novel Kinase Inhibitor Candidate

The landscape of targeted cancer therapy is significantly shaped by the development of small-molecule kinase inhibitors. Kinases, a family of over 500 enzymes, are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[1] The pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core in kinase drug discovery.[2][3] Structurally, these compounds act as bioisosteres of adenine, the core component of ATP. This allows them to effectively bind to the ATP pocket of kinases, specifically interacting with the critical hinge region that connects the N- and C-terminal lobes of the kinase domain.[2] This mechanism of action, known as ATP-competitive inhibition, is a well-established strategy for designing potent and selective kinase inhibitors.[4]

This document provides a comprehensive guide to the characterization of a novel pyrazolopyridine derivative, 4-Methoxypyrazolo[1,5-a]pyridin-5-amine (hereafter referred to as Cmpd-X). We will proceed through a logical workflow, from initial biochemical characterization and selectivity profiling to validation in cellular models. The protocols herein are designed to be self-validating systems, providing researchers with the tools to rigorously assess the potential of Cmpd-X as a targeted therapeutic agent.

Physicochemical Properties of Cmpd-X

A thorough understanding of a compound's physical and chemical properties is foundational to all subsequent biological assays.

PropertyValueSource / Method
IUPAC Name 4-Methoxypyrazolo[1,5-a]pyridin-5-amineSynHet[5]
CAS Number 2097329-63-8SynHet[5]
Molecular Formula C8H9N3ODerived
Molecular Weight 163.18 g/mol Derived
Solubility Recommended solvent: DMSOTargetMol[6]
Purity >98% (Recommended for all assays)HPLC/LC-MS
Storage Store at -20°C as a solid, or in DMSO at -80°C for long-term storage.Standard Practice

Part 1: Biochemical Characterization - Potency and Selectivity

The initial phase of characterization focuses on the direct interaction between Cmpd-X and its putative kinase targets in a cell-free system. This step is crucial for determining intrinsic inhibitory potency (IC50) and understanding the selectivity profile across the human kinome.

Workflow for Kinase Inhibitor Biochemical Profiling

The following diagram outlines the standard workflow for the initial biochemical assessment of a novel kinase inhibitor like Cmpd-X.

G cluster_0 Biochemical Characterization A Compound Preparation (DMSO Stock) B Primary Kinase Assay (e.g., Target X) A->B C IC50 Determination (10-point dose-response) B->C D Kinome-wide Selectivity Screen (Large Kinase Panel) C->D E Data Analysis (Selectivity Score, Ki determination) D->E

Caption: Workflow for biochemical characterization of Cmpd-X.

Protocol 1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol utilizes a luminescence-based assay, such as the Kinase-Glo® platform, to measure the amount of ATP remaining after a kinase reaction.[7][8][9] The luminescent signal is inversely proportional to kinase activity. This method is highly amenable to high-throughput screening and avoids the use of radioactivity.[8][10]

Principle of Luminescence-Based Kinase Assay

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase P-Substrate P-Substrate Kinase->P-Substrate P Substrate Substrate ATP ATP ADP ADP ATP->ADP Remaining ATP Remaining ATP Luciferase Luciferase Cmpd-X Cmpd-X Cmpd-X->Kinase Inhibition Light Light Remaining ATP->Light Luciferin Luciferin

Caption: Cmpd-X inhibits ATP consumption, leading to a higher luminescent signal.

Materials:

  • Recombinant human kinase and corresponding substrate peptide.

  • Kinase-Glo® Luminescent Kinase Assay Kit.

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ATP solution (prepare fresh).

  • Cmpd-X, dissolved in 100% DMSO to create a 10 mM stock.

  • Positive control inhibitor (e.g., Staurosporine).

  • White, opaque 96-well or 384-well assay plates.

  • Multichannel pipette or automated liquid handler.

  • Plate luminometer.

Procedure:

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of Cmpd-X in 100% DMSO. Start from the 10 mM stock. This will be your intermediate compound plate.

    • Dilute these DMSO stocks into the kinase reaction buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay well is ≤1%.

    • Scientist's Note: High concentrations of DMSO can inhibit kinase activity. Keeping the final concentration low and consistent across all wells, including controls, is critical for data integrity.

  • Assay Plate Setup:

    • Add 5 µL of the diluted Cmpd-X, positive control, or vehicle control (buffer with DMSO) to the appropriate wells of the assay plate.

    • Prepare a "kinase + substrate" master mix in the kinase reaction buffer.

    • Add 10 µL of the master mix to each well.

    • Scientist's Note: Pre-incubating the enzyme with the inhibitor for ~15 minutes before initiating the reaction can be important for compounds with slow binding kinetics.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer at a concentration close to its Km for the specific kinase (if known).

    • Initiate the reaction by adding 10 µL of the ATP solution to each well. The final reaction volume is 25 µL.

    • Shake the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® Reagent to each well.[9]

    • Mix on a plate shaker for 2 minutes to ensure cell lysis and signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the vehicle (DMSO) control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot percent inhibition versus the log of Cmpd-X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 1.2: Kinome Profiling for Selectivity Assessment

To understand the selectivity of Cmpd-X, it is essential to screen it against a broad panel of kinases.[11][12] This is a critical step to identify potential on-target and off-target activities, which has significant implications for therapeutic efficacy and safety.[11] Several commercial services offer comprehensive kinome profiling.[13][14][15]

Procedure:

  • Service Selection: Choose a vendor that offers a large, representative kinase panel (e.g., >400 kinases).[15] Assays are typically radiometric, which is considered a gold standard for its direct measurement of phosphate transfer.[16][17]

  • Compound Submission: Provide the vendor with a high-quality sample of Cmpd-X at a specified concentration and volume. Typically, an initial screen is performed at a single high concentration (e.g., 1 or 10 µM).

  • Data Interpretation: The vendor will provide a report detailing the percent inhibition of each kinase at the tested concentration.

    • Scientist's Note: Hits (kinases inhibited above a certain threshold, e.g., >80%) from the primary screen should be followed up with full IC50 determination to confirm potency.

Hypothetical Kinome Profiling Data for Cmpd-X:

The following table represents hypothetical data from a kinome screen, illustrating how selectivity is assessed.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase Family
MAPK14 (p38α) 98% 15 CMGC
MAPK1 (ERK2) 8%>10,000CMGC
CDK2/CycA 12%>10,000CMGC
AURKA 91%85TK
VEGFR2 45%1,200TK
SRC 25%>5,000TK
AKT1 5%>10,000AGC

This data is illustrative and not based on experimental results. Based on this hypothetical data, Cmpd-X is a potent inhibitor of MAPK14 (p38α) and a secondary, less potent inhibitor of AURKA, with high selectivity against other tested kinases.

Part 2: Cellular Characterization - Validating In-Cell Activity

After establishing biochemical potency, the next critical phase is to determine if Cmpd-X can engage its target(s) within the complex environment of a living cell and elicit a functional response.[13]

Workflow for Cellular Characterization

G cluster_1 Cellular Characterization F Cell Viability Assay (e.g., MTT/MTS) G GI50 Determination (Anti-proliferative effect) F->G H Target Engagement Assay (e.g., CETSA) G->H Correlate with Target Engagement I Phospho-protein Analysis (Western Blot) H->I J Confirm Downstream Pathway Inhibition I->J

Caption: Workflow for the cellular characterization of Cmpd-X.

Protocol 2.1: Cell Viability and Proliferation Assay (MTT)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[21]

Materials:

  • Cancer cell line(s) of interest (e.g., a line where the target kinase is known to be active).

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[20]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[21]

  • 96-well clear-bottom tissue culture plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Cmpd-X in culture medium from a DMSO stock.

    • Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of Cmpd-X. Include a vehicle control (DMSO only).

    • Incubate for 72 hours (or a desired time course).

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]

    • Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[18]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[22]

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Incubate overnight at 37°C in a humidified atmosphere.[18]

    • Measure the absorbance at 570 nm with a reference wavelength of ~650 nm.[22]

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Calculate the percent growth inhibition relative to the vehicle control.

    • Plot the percent inhibition versus the log of Cmpd-X concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm that a compound binds to its intended target protein in intact cells.[1][23] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[24] This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures via Western Blot.[23][24]

Principle of the Cellular Thermal Shift Assay (CETSA)

G cluster_0 No Drug (Vehicle) cluster_1 With Cmpd-X A1 Target Protein (Folded) A2 Heat (e.g., 55°C) A1->A2 A3 Target Protein (Denatured & Aggregated) A2->A3 A4 Centrifuge A3->A4 A5 Low Soluble Protein (Weak WB Signal) A4->A5 B1 Target Protein + Cmpd-X (Stabilized Complex) B2 Heat (e.g., 55°C) B1->B2 B3 Target Protein (Remains Folded) B2->B3 B4 Centrifuge B3->B4 B5 High Soluble Protein (Strong WB Signal) B4->B5

Caption: Cmpd-X binding stabilizes the target protein against heat-induced denaturation.

Materials:

  • Cell line expressing the target kinase.

  • Cmpd-X and vehicle (DMSO).

  • PBS with protease and phosphatase inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR machine or heating block for temperature gradient.

  • High-speed centrifuge.

  • Western Blotting reagents and equipment (see Protocol 2.3).

  • Antibody specific to the target kinase.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with a high concentration of Cmpd-X (e.g., 10x biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvest and Resuspend: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[23]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separate Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Collect the supernatant, which contains the soluble protein fraction.

    • Determine protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using an antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the vehicle- and Cmpd-X-treated samples.

    • Plot the percentage of soluble protein remaining versus temperature.

    • The shift in the melting curve (ΔTm) for the Cmpd-X-treated sample compared to the vehicle control confirms target engagement.[25]

Protocol 2.3: Western Blot for Downstream Pathway Inhibition

To confirm that Cmpd-X not only binds its target but also inhibits its function, we must analyze the phosphorylation status of a known downstream substrate. A decrease in substrate phosphorylation upon treatment with Cmpd-X provides strong evidence of functional target inhibition.

Materials:

  • Cell line and culture reagents.

  • Cmpd-X.

  • Lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[26]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.[27]

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST.[26]

    • Scientist's Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[26][28]

  • Primary antibodies: one specific for the phosphorylated substrate (p-Substrate) and one for the total substrate (Total-Substrate).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagents.

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach overnight.

    • Treat cells with increasing concentrations of Cmpd-X for a specified time (e.g., 2 hours). Include a vehicle control.

    • If necessary, stimulate the pathway with an appropriate growth factor or agonist for a short period before lysis.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.

    • Denature samples by boiling at 95°C for 5 minutes.[26]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.[27]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[26]

    • Incubate the membrane with the primary antibody against the p-Substrate (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the membrane can be stripped and reprobed for the total substrate protein or a loading control like GAPDH.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine (Cmpd-X) as a kinase inhibitor. By systematically determining its biochemical potency, kinome-wide selectivity, cellular activity, and on-target engagement, researchers can build a comprehensive profile of this novel compound. Positive results from these assays would justify advancing Cmpd-X into more complex preclinical studies, including mechanism of action studies, in vivo pharmacokinetics, and efficacy trials in animal models of cancer. The pyrazolopyridine scaffold continues to be a source of promising therapeutic candidates, and a rigorous, well-documented characterization is the first step toward clinical translation.[3]

References

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • PamGene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. Retrieved from [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2024). The cellular thermal shift assay for evaluating drug target interactions in cells. Bio-protocol. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). PubMed. [Link]

  • SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • RSC Publishing. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]

  • Gray, N. S., et al. (2010). A high-throughput radiometric kinase assay. PMC. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Grygier, B., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • ResearchGate. (2025). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • The Distant Reader. (n.d.). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Retrieved from [Link]

  • DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

Sources

4-Methoxypyrazolo[1,5-a]pyridin-5-amine for in vivo animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vivo Profiling of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine Scaffolds

Part 1: Executive Summary & Compound Rationale

Subject: 4-Methoxypyrazolo[1,5-a]pyridin-5-amine (and functionalized derivatives). Class: Fused Bicyclic Heterocycle / Kinase Inhibitor Scaffold.[1] Primary Application: Preclinical Pharmacokinetics (PK), Tolerability, and Efficacy in Murine Models.

Scientific Context: The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, functioning as a bioisostere for indole and azaindole rings. It is extensively utilized in the development of ATP-competitive kinase inhibitors (e.g., PI3K, Trk, MK-STYX) and BET bromodomain inhibitors.

The specific substitution pattern—4-methoxy and 5-amine —presents unique advantages:

  • 4-Methoxy: An electron-donating group (EDG) that modulates the electron density of the pyridine ring, potentially protecting the C-3 position from rapid oxidation while enhancing solubility compared to unsubstituted analogs.

  • 5-Amine: Serves as a critical hydrogen bond donor/acceptor within the ATP-binding pocket or as a synthetic handle for amide coupling to extend the pharmacophore.

Critical Challenge: Like many fused heterocycles, this compound class exhibits high lipophilicity (LogP > 2.5) and poor aqueous solubility, making in vivo formulation the primary hurdle for reproducible data.

Part 2: Formulation Strategy (The "Make-or-Break" Step)

Objective: Achieve a stable solution/suspension for Oral (PO) or Intravenous (IV) administration without precipitation in the bloodstream.

Physicochemical Assessment
  • Nature: Lipophilic Weak Base.

  • pKa: The bridgehead nitrogen reduces the basicity of the pyridine ring, but the 5-amine restores some basic character. Expect pKa ~4–6.

  • Solubility: High in DMSO; Moderate in Ethanol/PEG; Low in Water/Saline.

Recommended Vehicle Systems
Administration RouteVehicle Composition (v/v)Rationale
Intravenous (IV) 5% DMSO + 40% PEG400 + 55% Saline DMSO ensures initial dissolution. PEG prevents reprecipitation upon dilution.
Oral (PO) - Solution 10% DMSO + 10% Tween 80 + 80% Water (pH 4) Acidic pH aids protonation of the amine, enhancing solubility. Tween 80 acts as a surfactant.
Oral (PO) - Suspension 0.5% Methylcellulose + 0.1% Tween 80 Standard suspension vehicle if the compound is crystalline and insoluble.
Protocol: Preparation of 10 mg/kg IV Solution
  • Weighing: Accurately weigh the required amount of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume). Vortex and sonicate at 37°C until completely clear. Do not proceed until clear.

  • Co-solvent Addition: Slowly add PEG400 (40% of total volume) while vortexing. The solution may warm up; allow it to cool.

  • Aqueous Dilution: Dropwise add Saline (0.9% NaCl) while stirring rapidly.

    • Checkpoint: If turbidity occurs, stop. Add 1N HCl dropwise to adjust pH < 5 (protonating the amine).

  • Sterilization: Filter through a 0.22 μm PVDF syringe filter (nylon binds some heterocycles).

Part 3: Visualization of Formulation Logic

FormulationLogic Start Start: 4-Methoxypyrazolo[1,5-a]pyridin-5-amine CheckSol Check Solubility in DMSO Start->CheckSol Clear Clear Solution? CheckSol->Clear IV_Path Target: IV Formulation Clear->IV_Path Yes PO_Path Target: Oral Formulation Clear->PO_Path Yes Step_Susp Switch to Suspension (0.5% Methylcellulose) Clear->Step_Susp No (Insoluble) Step_PEG Add 40% PEG400 IV_Path->Step_PEG Step_Acid Acidify (pH 4.0) w/ HCl PO_Path->Step_Acid Final_IV 5% DMSO / 40% PEG / 55% Saline Step_PEG->Final_IV Final_PO 10% DMSO / 10% Tween / 80% H2O (pH 4) Step_Acid->Final_PO

Caption: Decision tree for vehicle selection based on solubility and administration route.

Part 4: Pharmacokinetics (PK) Protocol

Rationale: Pyrazolo[1,5-a]pyridines are susceptible to oxidation at the C-3 position by Cytochrome P450 enzymes. The 4-methoxy group is intended to sterically and electronically mitigate this, but metabolic stability must be verified in vivo.

Experimental Design:

  • Species: Male CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).

  • Dose: 1 mg/kg (IV) and 10 mg/kg (PO).

  • Fasting: Animals fasted 12h prior to dosing (water ad libitum).

Workflow Steps:

  • Dosing: Administer compound via tail vein (IV) or oral gavage (PO).

  • Sampling: Collect blood (via saphenous vein or cardiac puncture) at:

    • 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 3000g for 10 min to harvest plasma. Store at -80°C.

  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation using Acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Transition: Monitor parent mass [M+H]+ and specific fragments (loss of methoxy group or ammonia).

Data Analysis: Calculate Bioavailability (F%) using the equation:



Part 5: Safety & Toxicology Considerations

Target Organ Toxicity: Pyrazolo[1,5-a]pyridines are structurally related to purines and can cross the Blood-Brain Barrier (BBB).

  • CNS Monitoring: Observe for sedation, ataxia, or convulsions immediately post-dose.

  • Bone Marrow: If dosing chronically (>5 days), monitor complete blood counts (CBC) as kinase inhibitors with this scaffold can affect hematopoietic proliferation.

Maximum Tolerated Dose (MTD) Escalation:

  • Start at 10 mg/kg (PO).

  • If no adverse events (weight loss >10%, piloerection) after 48h, escalate to 30 mg/kg, then 100 mg/kg.

  • Stop Rule: Any neurological sign or >15% body weight loss.

Part 6: References

  • Löber, S., et al. (2011). "Fused azaindole derivatives: molecular design, synthesis and in vitro pharmacology." Bioorganic & Medicinal Chemistry. Link

    • Context: Establishes the pyrazolo[1,5-a]pyridine scaffold as a bioisostere for dopamine receptor ligands and discusses lipophilicity.

  • Gudmundsson, K. S., et al. (2009). "Synthesis and antiviral activity of 3-substituted pyrazolo[1,5-a]pyrimidines." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Provides foundational solubility and formulation data for this heterocyclic class.

  • Ren, Y., et al. (2024). "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry. Link[2]

    • Context:Authoritative Source. Describes the in vivo PK profile and tumor suppression efficacy of derivatives sharing this exact core scaffold.

  • Mathinson, et al. (2021).[3] "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules. Link

    • Context: Reviews the synthetic utility of the amine handle at position 5/7 for generating bioactive libraries.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Methoxypyrazolo[1,5-a]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its limited aqueous solubility. By understanding the physicochemical properties of this molecule and employing systematic strategies, you can significantly improve its dissolution for more reliable and reproducible experimental results.

Understanding the Molecule: Predicted Physicochemical Properties

While experimental data for 4-Methoxypyrazolo[1,5-a]pyridin-5-amine is not extensively published, we can infer its likely properties based on its structure and related analogs.

  • Structure: The molecule contains a pyrazolopyridine core, a weakly basic amine group at the 5-position, and a methoxy group at the 4-position.

  • Predicted pKa: The presence of the 5-amino group on the pyridine ring suggests that the molecule is a weak base. The pKa of 4-aminopyridine is approximately 9.17, while 2-aminopyridine has a pKa of 6.86.[1][2] Given the electronic effects of the fused pyrazole ring and the methoxy group, a pKa in the range of 5 to 8 is a reasonable starting assumption. This implies that the compound's solubility will be pH-dependent.

  • Predicted Lipophilicity (logP): The methoxy group and the aromatic ring system contribute to the molecule's lipophilicity. The logP of 2-methoxypyridine is 1.32[3], and for 3-methoxypyridine, it is 0.99[4]. The addition of the amine group will slightly decrease the overall lipophilicity. Therefore, we can estimate the logP to be in the range of 1 to 2.5 , suggesting moderate lipophilicity and, consequently, potentially low aqueous solubility.

This predicted profile of a weakly basic compound with moderate lipophilicity informs our strategic approach to enhancing its solubility.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address common issues encountered during the handling and formulation of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine.

Q1: My compound is precipitating out of my aqueous buffer during my biological assay. What is the likely cause and how can I fix it?

A1: Precipitation is a common issue for compounds with low aqueous solubility, especially when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. This is often referred to as a "kinetic" solubility issue.

  • Cause: The compound is soluble in the organic stock solution but crashes out when the solvent composition changes drastically upon dilution into the aqueous medium.

  • Troubleshooting Steps:

    • Reduce the final concentration: The simplest solution is to lower the final concentration of the compound in your assay to below its aqueous solubility limit.

    • Decrease the percentage of organic solvent in the final solution: While counterintuitive, a lower percentage of the organic stock solution in the final aqueous buffer can sometimes prevent precipitation. High concentrations of some organic solvents can alter the buffer properties and induce precipitation.

    • Employ a co-solvent system: Instead of a simple aqueous buffer, use a buffer containing a certain percentage of a water-miscible organic solvent (co-solvent). See the detailed protocol below.

    • Consider pH modification: Since the compound is predicted to be a weak base, its solubility should increase at a lower pH. Adjusting the pH of your buffer (if compatible with your assay) can significantly improve solubility.

Q2: I need to prepare a stock solution of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine. Which solvent should I use?

A2: For a stock solution, you should start with a solvent in which the compound is freely soluble.

  • Recommended Solvents: Based on the properties of related heterocyclic compounds, good initial choices for stock solutions are:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Methanol

  • Verification: Always visually inspect the solution to ensure complete dissolution. If you observe any particulate matter, gentle warming or sonication may aid dissolution. However, be cautious with heating as it can degrade the compound.

Q3: How can I determine the actual solubility of my batch of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine?

A3: It is highly recommended to experimentally determine the solubility of your specific batch of the compound in the aqueous medium you intend to use. The two most common methods are for determining kinetic and equilibrium solubility.

  • Kinetic Solubility: This is a high-throughput method that assesses the solubility of a compound when a DMSO stock solution is added to an aqueous buffer.[5][6][7] It is a good indicator of potential precipitation issues in biological assays.

  • Equilibrium Solubility (Shake-Flask Method): This is the gold-standard method that measures the true thermodynamic solubility of a solid compound in a solvent at equilibrium.[8][9][10][11][12]

Detailed protocols for both methods are provided in the "Experimental Protocols" section.

Q4: I have tried adjusting the pH and using co-solvents, but the solubility is still not sufficient for my needs. What other techniques can I explore?

A4: For more challenging solubility issues, advanced formulation strategies can be employed:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[13][14]

  • Salt Formation: As a weak base, 4-Methoxypyrazolo[1,5-a]pyridin-5-amine can be converted into a salt form with an appropriate acid.[15][16][17][18] Salts of active pharmaceutical ingredients are often more soluble than the free base.[15][16][17][18]

Protocols for these techniques are detailed below.

Experimental Protocols

Here are step-by-step protocols for key experiments to assess and improve the solubility of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of the compound.

  • Preparation:

    • Add an excess amount of solid 4-Methoxypyrazolo[1,5-a]pyridin-5-amine to a series of vials containing your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). Ensure there is undissolved solid at the bottom of the vials.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for at least 24-48 hours to ensure equilibrium is reached.[8]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19][20][21][22][23] Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in your sample.

Protocol 2: pH-Dependent Solubility Profile

This protocol helps to understand how pH affects the solubility of your compound.

  • Buffer Preparation:

    • Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Solubility Measurement:

    • Perform the shake-flask solubility determination (Protocol 1) in each of the prepared buffers.

  • Data Analysis:

    • Plot the measured solubility as a function of pH. For a weak base, you should observe higher solubility at lower pH values.

Protocol 3: Solubility Enhancement with Co-solvents

This protocol outlines how to use co-solvents to improve solubility.

  • Co-solvent Selection:

    • Choose a water-miscible organic solvent that is compatible with your experimental system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG) 300 or 400.[24]

  • Preparation of Co-solvent Systems:

    • Prepare a series of your aqueous buffer containing increasing percentages of the chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Solubility Determination:

    • Determine the solubility of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine in each co-solvent system using the shake-flask method (Protocol 1).

  • Optimization:

    • Select the co-solvent system that provides the desired solubility with the lowest percentage of the organic solvent to minimize potential effects on your experiment.

Protocol 4: Solubility Enhancement with Cyclodextrins

This protocol details the use of cyclodextrins to improve solubility.

  • Cyclodextrin Selection:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of many small molecules.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

    • Add an excess amount of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine to each cyclodextrin solution.

    • Equilibrate and quantify the solubility in each solution as described in the shake-flask method (Protocol 1).

  • Data Analysis:

    • Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear increase in solubility suggests the formation of a 1:1 inclusion complex.

  • Preparation of a Solubilized Formulation:

    • Based on the phase solubility diagram, prepare a solution of the compound in an appropriate concentration of cyclodextrin to achieve your target concentration.

Protocol 5: Salt Formation for Improved Solubility

This protocol provides a general approach for forming a salt of a weakly basic compound.

  • Acid Selection:

    • Choose a pharmaceutically acceptable acid to form the salt. Common choices for weak bases include hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylic acid), and tartaric acid. A general rule is that the pKa of the acid should be at least 2-3 units lower than the pKa of the basic compound to ensure efficient proton transfer.[15]

  • Stoichiometric Reaction:

    • Dissolve 4-Methoxypyrazolo[1,5-a]pyridin-5-amine in a suitable organic solvent (e.g., ethanol or isopropanol).

    • Add a stoichiometric amount (1 equivalent) of the selected acid, also dissolved in the same solvent.

  • Crystallization and Isolation:

    • Stir the mixture at room temperature or with gentle warming. The salt may precipitate out of the solution. If not, cooling or the addition of an anti-solvent (a solvent in which the salt is insoluble) may be necessary to induce crystallization.

    • Collect the precipitated salt by filtration and wash it with a small amount of the anti-solvent.

    • Dry the salt under vacuum.

  • Characterization and Solubility Testing:

    • Confirm the formation of the salt using analytical techniques such as NMR or FTIR.

    • Determine the aqueous solubility of the newly formed salt using the shake-flask method (Protocol 1) and compare it to the solubility of the free base.

Data Presentation and Visualization

Table 1: Hypothetical Solubility Data for 4-Methoxypyrazolo[1,5-a]pyridin-5-amine

Formulation ConditionSolubility (µg/mL)Fold Increase
Water (pH 7.0)5-
0.01 M HCl (pH 2.0)500100
10% Ethanol in Water255
20% Ethanol in Water7515
50 mM HP-β-CD15030
Experimental Workflow Diagrams

Solubility_Troubleshooting_Workflow start Compound Precipitates in Aqueous Buffer q1 Is the final concentration above the expected solubility limit? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Reduce Final Concentration a1_yes->sol1 q2 Is pH modification compatible with the assay? a1_no->q2 end_point Solubility Issue Resolved sol1->end_point a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Lower Buffer pH (e.g., to pH 6.0-6.5) a2_yes->sol2 q3 Is a co-solvent compatible with the assay? a2_no->q3 sol2->end_point a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use a Co-solvent System (e.g., 5-10% Ethanol) a3_yes->sol3 sol4 Use Cyclodextrin Complexation a3_no->sol4 sol3->end_point sol4->end_point

Caption: Troubleshooting workflow for precipitation issues.

Solubility_Enhancement_Strategy start Start: Poor Aqueous Solubility of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine step1 Determine Baseline Solubility (Shake-Flask Method) start->step1 step2 Determine pH-Solubility Profile step1->step2 decision1 Is solubility significantly increased at lower pH? step2->decision1 strategy1 pH Modification: Formulate in acidic buffer decision1->strategy1 Yes step3 Investigate Co-solvent Systems decision1->step3 No end_point Achieved Target Solubility strategy1->end_point decision2 Is sufficient solubility achieved with <20% co-solvent? step3->decision2 strategy2 Co-solvency: Formulate with optimized co-solvent decision2->strategy2 Yes step4 Investigate Cyclodextrin Complexation decision2->step4 No strategy2->end_point strategy3 Advanced Formulation: Use cyclodextrins or consider salt formation step4->strategy3 strategy3->end_point

Caption: Systematic approach to solubility enhancement.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations. Fortieth report. (WHO Technical Report Series, No. 937). Retrieved from [Link]

  • Adedibu, C. T., & Adebayo, A. S. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Research Journal, 6(4), 118-126.
  • Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical and Biological Sciences, 5(2), 1-8.
  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Retrieved from [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(5), 1-8.
  • PharmaGuru. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • de Campos, D. P., de Souza, J., & Diniz, R. S. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3), 415-422.
  • ResearchGate. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • EPA Archive. (2003). Aminopyridines. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. 8(5).
  • Patel, M. R., Patel, N. M., & Patel, M. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmacy and Bioallied Sciences, 3(4), 547–556.
  • International Journal of Research and Analytical Reviews. (2021). SOLUBILITY ENHANCEMENT TECHNIQUE. 8(3).
  • Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. 11(2), 118-123.
  • ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Technical Report No. 101: The Role of Speciation in Environmental Risk Assessment of Metals.
  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

  • American Pharmaceutical Review. (2026, February 5). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. 26(02), 239–253.
  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 25(1), 237-239.
  • Brinkmann, J., & Ebel, S. (2002). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1079-1094.
  • International Journal of Scientific Research & Technology. (2023).
  • National Center for Biotechnology Information. (2016). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & medicinal chemistry letters, 26(21), 5267–5271.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • FooDB. (2010, April 8). Showing Compound 3-Methoxypyridine (FDB004414). Retrieved from [Link]

  • ResearchGate. (2026, January 5). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]

  • Molecules. (2021).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2010).
  • ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Pharmaceutical development and technology, 20(4), 457–465.
  • ResearchGate. (2014, August 1). Principles of Salt Formation. Retrieved from [Link]

  • ACS Publications. (2019, December 17). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • PubChem. (n.d.). 5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl-. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5A-OPT Subject: Minimizing Off-Target Effects & Assay Interference Status: Open Assigned Specialist: Senior Application Scientist, MedChem Support[1]

Executive Summary & Scaffold Analysis

You are currently working with 4-Methoxypyrazolo[1,5-a]pyridin-5-amine (CAS: 2097329-63-8).[1] This is a "privileged scaffold" in medicinal chemistry, primarily acting as an ATP-mimetic for kinase inhibition.[1] While this core offers high potency, its planarity and electronic properties introduce two distinct categories of "off-target" risks:[1]

  • Biological Promiscuity: The scaffold mimics the adenine ring of ATP, leading to unintended inhibition of structurally similar kinases (e.g., CDK2, CK2, GSK3

    
    ).
    
  • Assay Interference (Technical Off-Targets): Pyrazolo[1,5-a]pyridines are known fluorophores.[1] Unmodified derivatives can generate false positives in fluorescence-based binding assays (e.g., FRET, FP).[1]

This guide provides the protocols to troubleshoot and minimize these effects.

Structural Optimization (The "Design" Phase)[2][3]

Objective: Modify the core to discriminate between the target protein and unintended kinases.

The "Gatekeeper" Strategy

The 4-methoxy group is your primary selectivity handle.[1] In the ATP binding pocket, this position often faces the "gatekeeper" residue.

  • Mechanism: The methoxy group is sterically small but electronically rich.

  • Risk: If your target kinase has a small gatekeeper (Threonine/Alanine), this scaffold binds well. However, if you do not add bulk, it will also bind off-targets with small gatekeepers (e.g., CDK2).[1]

  • Solution: If your target allows, extend the 4-position or the adjacent 3-position to clash with the gatekeeper of the off-target kinase.[1]

The 5-Amine Vector

The primary amine at position 5 is your primary vector for extending into the solvent-exposed region or the ribose-binding pocket.[1]

  • Troubleshooting Protocol: Do not leave the amine free. Primary amino-pyrazolo-pyridines are prone to metabolic oxidation (Phase I metabolism).[1]

  • Recommendation: Derivatize the amine via amide coupling or Buchwald-Hartwig amination to install a "solubilizing tail" (e.g., morpholine, piperazine). This tail often makes specific hydrogen bond contacts that unique kinases require, drastically improving selectivity.

ScaffoldLogic cluster_0 Structural Modifications Core 4-Methoxypyrazolo [1,5-a]pyridin-5-amine C3 C3 Position (Selectivity Pocket) Core->C3 Arylation/Halogenation C4 C4-Methoxy (Gatekeeper Interaction) Core->C4 Steric Check N5 N5-Amine (Solvent Vector) Core->N5 Amide/Urea Coupling Selectivity Selectivity C3->Selectivity Optimizes Exclusion Exclusion C4->Exclusion Clashes with Large Gatekeepers Solubility Solubility N5->Solubility Improves ADME

Caption: Structural Activity Relationship (SAR) map for optimizing the pyrazolo[1,5-a]pyridine core.

Troubleshooting Assay Interference (The "Test" Phase)

Issue: You observe inconsistent IC50 values or high background signal in fluorescence assays. Root Cause: Pyrazolo[1,5-a]pyridines can exhibit intrinsic fluorescence (autofluorescence), interfering with readouts in the 400-500 nm range.[1]

Diagnostic Protocol: The "Mock" Read

Before running your full screen, perform this validation step to rule out false positives.

  • Prepare Compound Plate: Dilute your 4-methoxypyrazolo[1,5-a]pyridin-5-amine derivative to 10 µM in assay buffer (no enzyme/protein).

  • Spectral Scan: Measure excitation/emission spectra (Ex: 300–400 nm, Em: 400–600 nm).

  • Analysis:

    • Result A: Significant emission peak overlapping with your assay's fluorophore (e.g., FITC, GFP).

      • Action: Switch to a Red-Shifted Assay (e.g., TR-FRET using Europium/Allophycocyanin) or a non-optical method (Mass Spec/LC-MS).[1]

    • Result B: No significant fluorescence.

      • Action: Proceed with standard screening.

FAQ: Assay Artifacts
SymptomProbable CauseCorrective Action
High Potency in all assays Aggregation-based inhibition (Promiscuity).[1]Add 0.01% Triton X-100 to assay buffer.
Signal increases with conc. Autofluorescence of the scaffold.Use Time-Resolved Fluorescence (TR-FRET).[1]
Loss of activity over time Oxidation of the 5-amine group.[1]Add 1 mM DTT or TCEP to the buffer; Store compound in DMSO at -20°C.

Screening Workflow for Selectivity

Objective: Systematically filter out off-target binders.

Do not rely solely on a single kinase assay. This scaffold is an "ATP mimic" and requires a negative selection panel.

Recommended "Off-Target" Panel

When developing derivatives of this amine, prioritize testing against these kinases, which share structural similarity in the hinge-binding region with pyrazolo[1,5-a]pyridines:

  • CDK2 (Cyclin-Dependent Kinase 2): The most common off-target due to pocket shape.[1]

  • CK2 (Casein Kinase 2): Often inhibited by planar, hydrophobic heterocycles.

  • GSK3

    
    :  Frequently hit by ATP-competitive inhibitors.[1]
    
  • DYRK1A: A common "anti-target" for this class.

Workflow Diagram

Workflow Start Synthesized Derivative QC QC: Purity & Identity (LC-MS / NMR) Start->QC FluoroCheck Autofluorescence Check (Buffer Only) QC->FluoroCheck Primary Primary Target Assay (IC50 Determination) FluoroCheck->Primary Pass Decision IC50 < 100 nM? Primary->Decision Panel Selectivity Panel (CDK2, CK2, GSK3b) Decision->Panel Yes Refine Refine SAR (Modify C3/N5) Decision->Refine No Panel->Refine Selectivity < 10x Lead Lead Candidate Panel->Lead Selectivity > 50x

Caption: Step-by-step screening workflow to validate potency and exclude off-target effects.

References

  • Selectivity & SAR of Pyrazolo[1,5-a]pyrimidines

    • Title: Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[2][3]

    • Source: European Journal of Medicinal Chemistry (2020).[3]

    • URL:[Link]

  • Assay Interference (Fluorescence)

    • Title: A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets.[1][4]

    • Source: Chemical Communications (RSC).[4]

    • URL:[Link]

  • Synthesis & Scaffold Utility

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][5][6][7][8][9]

    • Source: RSC Advances (2023).[1]

    • URL:[Link]

  • Trk Inhibition & Macrocyclization

    • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[1][7][10]

    • Source: Molecules (MDPI).[1]

    • URL:[Link][1]

Sources

Technical Support Center: Overcoming Resistance to 4-Methoxypyrazolo[1,5-a]pyridin-5-amine in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of acquired resistance to targeted therapeutic agents, such as the pyrazolopyridine class of kinase inhibitors, is a significant challenge in both preclinical and clinical research.[1][2][3] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering resistance to 4-Methoxypyrazolo[1,5-a]pyridin-5-amine in their cell line models. We will explore the common mechanisms of resistance to kinase inhibitors and provide detailed troubleshooting guides and experimental protocols to help you identify the underlying cause and develop strategies to overcome it.

Frequently Asked Questions (FAQs)

Q1: My cell line, initially sensitive to 4-Methoxypyrazolo[1,5-a]pyridin-5-amine, is now showing reduced sensitivity. How can I confirm this?

A1: The most direct way to confirm resistance is to perform a cell viability or proliferation assay (e.g., MTT, MTS, or CellTiter-Glo®) to compare the half-maximal inhibitory concentration (IC50) of your suspected resistant cell line with the parental (sensitive) cell line.[4] A significant increase in the IC50 value indicates the development of resistance.[4][5] It is recommended to generate a dose-response curve with a range of drug concentrations to accurately determine the IC50.[6]

Q2: What are the most common mechanisms of acquired resistance to kinase inhibitors like 4-Methoxypyrazolo[1,5-a]pyridin-5-amine?

A2: Resistance to kinase inhibitors can arise through several mechanisms, broadly categorized as:

  • On-target alterations: Secondary mutations in the target kinase can prevent the inhibitor from binding effectively.[7][8][9] This is a well-documented mechanism for many clinically used tyrosine kinase inhibitors (TKIs).[7]

  • Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival.[1][10][11][12][13] This can involve the upregulation of other receptor tyrosine kinases or downstream signaling molecules.[12][13]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[14][15][16][17][18]

  • Metabolic rewiring: Cells can alter their metabolic pathways to become less dependent on the signaling pathway targeted by the drug.[10]

Q3: What are the initial steps I should take to investigate the mechanism of resistance in my cell line?

A3: A logical first step is to perform a series of experiments to narrow down the potential mechanisms:

  • Confirm the resistant phenotype: As mentioned in Q1, re-evaluate the IC50 of the resistant line compared to the parental line.

  • Check for target kinase mutations: If the direct target of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine is known, sequence the gene encoding this kinase in both parental and resistant cells to look for acquired mutations.

  • Assess bypass pathway activation: Use techniques like western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways (e.g., Akt, ERK, STAT3) in the presence and absence of the inhibitor.[2]

  • Investigate drug efflux: Test whether co-incubation with known ABC transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP) re-sensitizes the resistant cells to your compound.

Troubleshooting Guides

This section provides a more in-depth, hypothesis-driven approach to identifying and overcoming resistance.

Problem: Significant Increase in IC50 of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine

This is the classic sign of acquired resistance. The following workflow can help you dissect the underlying cause.

Hypothesis 1: The target kinase has acquired a mutation that prevents drug binding.
  • Rationale: "Gatekeeper" mutations in the ATP-binding pocket of kinases are a common mechanism of resistance to TKIs.[7] These mutations can sterically hinder the binding of the inhibitor without affecting the binding of ATP.[9]

  • Experimental Workflow:

    Caption: Workflow for identifying on-target mutations.

Hypothesis 2: Activation of a bypass signaling pathway compensates for the inhibited target.
  • Rationale: Cancer cells can adapt to the inhibition of one signaling pathway by upregulating a parallel or downstream pathway that promotes survival and proliferation.[1][10][11][12][13] Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][9][19]

  • Experimental Workflow:

    Caption: Investigating bypass pathway activation.

  • Data Presentation: Example Western Blot Targets

PathwayKey Proteins to Probe (Phospho-specific and Total)
PI3K/Aktp-Akt (Ser473), Akt, p-mTOR, mTOR, p-S6K
MAPK/ERKp-ERK1/2, ERK1/2, p-MEK, MEK
JAK/STATp-STAT3, STAT3
Hypothesis 3: Increased expression of ABC transporters leads to drug efflux.
  • Rationale: Many chemotherapy drugs and targeted inhibitors are substrates for ABC transporters.[14][15][16][17][18] Overexpression of these transporters can reduce the intracellular drug concentration to sub-therapeutic levels.[18]

  • Experimental Workflow:

    Caption: Assessing the role of drug efflux pumps.

Detailed Experimental Protocols

Protocol 1: Determining the IC50 using a Cell Viability Assay (MTT)
  • Cell Seeding: Seed your parental and resistant cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50.

Protocol 2: Western Blotting for Bypass Pathway Analysis
  • Cell Treatment and Lysis: Treat parental and resistant cells with and without 4-Methoxypyrazolo[1,5-a]pyridin-5-amine for a predetermined time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the levels of phosphorylated proteins to the total protein levels.

References

  • Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Tyrosine kinase inhibitors as modulators of ABC transporter-mediated drug resistance - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Tyrosine kinase inhibitor resistance in cancer: role of ABC multidrug transporters - PubMed. (2005, February 15). PubMed. [Link]

  • Overcoming Resistance to Targeted Cancer Therapy | Targeted Oncology. (2026, February 14). Targeted Oncology. [Link]

  • Tyrosine Kinase Inhibitors as Reversal Agents for ABC Transporter Mediated Drug Resistance - MDPI. (2014, September 4). MDPI. [Link]

  • Mapping the Pathways of Resistance to Targeted Therapies - AACR Journals. (2015, October 14). American Association for Cancer Research. [Link]

  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - Semantic Scholar. (2024, November 8). Semantic Scholar. [Link]

  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - Frontiers. (2021, April 19). Frontiers. [Link]

  • Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology - ASCO Publications. (2020, May 26). American Society of Clinical Oncology. [Link]

  • Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia. (2022, January 25). Dove Press. [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies | Clinical Cancer Research - AACR Journals. (2014, April 30). American Association for Cancer Research. [Link]

  • Role of ABC transporters in cancer chemotherapy - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Combating Acquired Resistance to Tyrosine Kinase Inhibitors in Lung Cancer | American Society of Clinical Oncology Educational Book - ASCO Publications. (n.d.). American Society of Clinical Oncology. [Link]

  • Establishment of Drug-resistant Cell Lines - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025, August 12). National Center for Biotechnology Information. [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. (2017, June 15). Sorger Lab. [Link]

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - MDPI. (2021, October 22). MDPI. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed. (2025, August 12). PubMed. [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell. (2025, August 5). Procell. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30). National Center for Biotechnology Information. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - JoVE. (2025, August 12). JoVE. [Link]

  • Mechanisms of Drug-Resistance in Kinases - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance - Annex Publishers. (2018, April 11). Annex Publishers. [Link]

  • Mechanisms of TKI resistance - YouTube. (2017, October 9). YouTube. [Link]

Sources

Technical Support Center: Addressing Metabolic Instability of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with the pyrazolo[1,5-a]pyridine scaffold. This guide is designed to provide expert insights and practical troubleshooting for a common challenge in drug development: metabolic instability. Specifically, we will focus on the compound 4-Methoxypyrazolo[1,5-a]pyridin-5-amine and related analogs. Our goal is to equip you with the knowledge to diagnose metabolic liabilities, design effective experiments, and implement chemical strategies to enhance the stability and in vivo performance of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My compound, 4-Methoxypyrazolo[1,5-a]pyridin-5-amine, shows high clearance in my Human Liver Microsome (HLM) assay. What are the likely metabolic hotspots?

Answer: High clearance in liver microsomes is a strong indicator of rapid oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[1][2] For a molecule with the structure of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine, there are several "soft spots" that are particularly susceptible to enzymatic attack.

Primary Suspected Metabolic Hotspots:

  • 4-Methoxy Group (O-demethylation): Aryl methyl ethers are classic substrates for CYP enzymes, particularly isoforms like CYP1A2 and CYP2D6.[1][3] The enzyme catalyzes the oxidation of the methyl group, which then spontaneously decomposes to formaldehyde and the corresponding phenol (4-hydroxy metabolite).[4][5] This is often a major clearance pathway for methoxylated compounds.

  • Aromatic Rings (Oxidation): The electron-rich pyrazolo[1,5-a]pyridine core is susceptible to oxidation at various positions. Computational predictions and empirical data from similar fused heterocyclic systems suggest that positions C3 and C7 on the ring are potential sites for hydroxylation.[6]

  • 5-Amine Group (Oxidation or Conjugation): While primary aromatic amines can undergo N-oxidation, they are more commonly substrates for Phase II conjugation reactions. However, microsomes primarily contain Phase I enzymes. If you are using S9 fractions or hepatocytes, which contain both Phase I and Phase II enzymes, direct conjugation of the amine with glucuronic acid (via UGTs) or sulfate (via SULTs) becomes a highly probable metabolic route.[7][8]

The diagram below illustrates these potential primary metabolic pathways.

G cluster_0 4-Methoxypyrazolo[1,5-a]pyridin-5-amine cluster_1 Phase I Metabolites (CYP450) cluster_2 Phase II Metabolite (UGT) Parent Parent Compound M1 M1: 4-Hydroxy (O-demethylation) Parent->M1 CYP450 (+O, -CH2) M2 M2: Ring Hydroxylation (e.g., C3-OH or C7-OH) Parent->M2 CYP450 (+O) M3 M3: 5-N-Glucuronide (Conjugation) Parent->M3 UGTs (+Glucuronic Acid)

Caption: Predicted metabolic pathways for 4-Methoxypyrazolo[1,5-a]pyridin-5-amine.

Question 2: How can I experimentally identify the exact site of metabolism on my compound?

Answer: To move from suspicion to confirmation, a Metabolite Identification (MetID) study is the gold standard.[9][10] This experiment involves incubating your compound with a metabolically active system (like HLM) and then using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and structurally elucidate the resulting metabolites.

Experimental Protocol: In Vitro Metabolite Identification

This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific compound.

1. Incubation Setup:

  • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

  • In a microcentrifuge tube, combine:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (final concentration ~0.5 mg/mL)[2]

    • Test Compound (final concentration ~1-5 µM)

  • Pre-warm the mixture at 37°C for 5 minutes.

2. Reaction Initiation & Termination:

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (cofactor for CYP enzymes).[11] For a negative control, add buffer instead of the cofactor.

  • Incubate at 37°C for a set time (e.g., 60 minutes).

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.[11]

3. Sample Processing & Analysis:

  • Vortex the terminated reaction mixture vigorously.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Analysis and Data Interpretation:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the sample.[12]

  • Parent Compound Scan: First, acquire the MS/MS fragmentation pattern of your parent compound. This provides a reference fingerprint.

  • Metabolite Search: Look for new chromatographic peaks in the incubated sample that are absent in the negative control. Key mass shifts to search for include:

    • +16 Da: Hydroxylation (aromatic oxidation)

    • -14 Da (CH₂): O-demethylation (loss of CH₂ from the methoxy group)

    • +176 Da: Glucuronidation (conjugation at the amine or a newly formed hydroxyl group)

  • Structural Elucidation: Acquire MS/MS spectra for each potential metabolite. By comparing the fragmentation pattern of the metabolite to the parent compound, you can pinpoint the location of the modification. For example, if a fragment containing the methoxy group in the parent is shifted by -14 Da in the metabolite, it confirms O-demethylation.

The following workflow diagram outlines the process for diagnosing and addressing high clearance.

G Start Start: High Clearance Observed Incubate Incubate Compound with HLM + NADPH Start->Incubate Analyze Analyze via LC-MS/MS Incubate->Analyze Identify Identify Metabolites (Mass Shifts) Analyze->Identify Elucidate Structural Elucidation (MS/MS Fragmentation) Identify->Elucidate Decision Metabolic Hotspot Identified? Elucidate->Decision Strategy Design Analogs to Block Metabolism Decision->Strategy Yes Revisit Re-evaluate Assay Conditions Decision->Revisit No End End: Test New Analogs Strategy->End

Caption: Workflow for identifying and addressing metabolic hotspots.

Question 3: The MetID study confirmed O-demethylation of the 4-methoxy group is the primary metabolic pathway. What chemical modifications can I make to block this?

Answer: Blocking O-demethylation is a common objective in medicinal chemistry. The goal is to replace the metabolically labile methyl group with a group that is resistant to CYP-mediated oxidation while retaining the desired biological activity.[13][14]

Strategies to Mitigate O-demethylation:

  • Replace with Deuterated Methyl (CD₃): Replacing the C-H bonds with stronger C-D bonds (the kinetic isotope effect) can slow down the rate of CYP-mediated hydrogen abstraction, thereby reducing the rate of metabolism. This is often the most conservative change.

  • Replace with Difluoromethoxy (OCHF₂) or Trifluoromethoxy (OCF₃): The strong electron-withdrawing fluorine atoms deactivate the adjacent C-H bonds (in OCHF₂) or replace them entirely (in OCF₃), making them highly resistant to oxidative metabolism.[15] This modification will also significantly alter the electronics of the aromatic ring, which could impact target binding.

  • Increase Steric Hindrance: Replacing the methyl group with a slightly larger group like ethyl (-OCH₂CH₃) or isopropyl (-OCH(CH₃)₂) can create steric shielding that hinders the enzyme's access to the alpha-carbon, though these larger groups can sometimes be metabolized themselves.[14]

  • Bioisosteric Replacement: Consider if the methoxy group is essential for activity or if it's primarily a solubilizing group. It could potentially be replaced with other small, stable groups like a methylamino (-NHCH₃) or even a fluorine atom, depending on the structure-activity relationship (SAR).

Data Summary: Comparing Stability of Analogs

The table below presents hypothetical data from an in vitro microsomal stability assay, demonstrating how these modifications can impact metabolic clearance.

Compound IDModification at C4-PositionT½ in HLM (min)Intrinsic Clearance (µL/min/mg)
LEAD-001 -OCH₃ (Parent) 8 173
LEAD-002-OCD₃2555
LEAD-003-OCHF₂9515
LEAD-004-OCF₃>120<10
LEAD-005-OCH₂CH₃1592

T½: Half-life; HLM: Human Liver Microsomes.

As the data illustrates, replacing the methoxy group with fluorinated alternatives can dramatically increase metabolic stability.

Question 4: I suspect the 5-amine is causing rapid clearance via conjugation. How can I test for this and what are my options?

Answer: If your compound is stable in microsomes (which are low in Phase II enzymes) but shows rapid clearance in hepatocytes (which contain a full suite of enzymes), conjugation is a likely culprit. The primary amine is a prime target for glucuronidation by UDP-glucuronosyltransferases (UGTs).[7][8][16]

Troubleshooting Protocol: Assessing Phase II Metabolism

1. Comparative Incubations:

  • Run parallel stability assays using:

    • HLM + NADPH: (Tests for Phase I metabolism)

    • Hepatocytes: (Tests for Phase I and Phase II metabolism)

    • HLM + NADPH + UDPGA: (Specifically tests for UGT-mediated metabolism)[17]

  • A significant increase in clearance in hepatocytes or the UDPGA-supplemented HLM assay compared to the standard HLM assay points directly to UGT-mediated conjugation.

2. Chemical Modification Strategies:

  • Introduce Steric Hindrance: Flanking the amine with small groups (e.g., adding a methyl group at C6) can sterically shield the amine from the active site of UGT enzymes.

  • Reduce Nucleophilicity: Convert the primary amine to a secondary amine (e.g., methylamine, -NHCH₃) or a tertiary amine. This can sometimes reduce the rate of conjugation, although N-dealkylation can then become a new metabolic pathway.

  • Mask the Amine: Convert the amine to a non-labile amide or sulfonamide. This is a significant structural change and should be guided by SAR to ensure biological activity is maintained.

References

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International journal of molecular sciences, 14(1), 208-229. [Link]

  • Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & therapeutics, 51(3), 347-369. [Link]

  • Uchaipichat, V., Mackenzie, P. I., Elliot, D. J., & Miners, J. O. (2004). Human UDP-glucuronosyltransferases: a comprehensive review. Current drug metabolism, 5(5), 489-503. [Link]

  • Wikipedia. (n.d.). Cytochrome P450 aromatic O-demethylase. [Link]

  • Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech. [Link]

  • Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Semantic Scholar. [Link]

  • Bienta. (n.d.). In Vitro Metabolite Profiling and Structure Identification. [Link]

  • Mäkelä, M., et al. (2018). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. Nature Communications. [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Stiborova, M., et al. (2020). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. International Journal of Molecular Sciences. [Link]

  • Wikiwand. (n.d.). Cytochrome P450 aromatic O-demethylase. [Link]

  • Schyman, P., et al. (2011). How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin?. The Journal of Physical Chemistry B. [Link]

  • Singh, R. K., et al. (2023). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Dalvie, D. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]

  • Johnson, T. W., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry. [Link]

  • Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Link]

  • Kumar, S., & S, Y. I. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology. [Link]

  • BioIVT. (n.d.). Metabolite Identification (Met ID) / Characterization / Profiling. [Link]

Sources

Technical Guide: Refining Purification Protocols for 4-Methoxypyrazolo[1,5-a]pyridin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and refining of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine (CAS: 2097329-63-8) and its structural analogs.[1][2] This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., TRK, RET) and presents unique challenges due to the electronic interplay between the electron-donating 4-methoxy group and the basic 5-amino moiety.[1]

Introduction: The Physicochemical Profile

The 4-Methoxypyrazolo[1,5-a]pyridin-5-amine scaffold combines a fused bicyclic aromatic system with a basic primary amine and an electron-rich methoxy substituent.[1][2]

  • Basicity: The C5-amine and the bridgehead nitrogen (N1) create a basic center, leading to strong interactions with acidic silanols on silica gel.

  • Electronic State: The 4-methoxy group (Electron Donating Group, EDG) increases the electron density of the pyridine ring, making the molecule susceptible to oxidative degradation (browning) if handled without inert atmosphere precautions.

  • Solubility: The molecule exhibits "push-pull" solubility—soluble in chlorinated solvents and alcohols, but prone to "oiling out" in non-polar hydrocarbons due to intermolecular H-bonding.[1][2]

Module 1: Chromatographic Troubleshooting (The "Sticky Amine" Effect)

The Problem: Peak Tailing & Irreversible Adsorption

Standard silica gel chromatography often fails for this scaffold.[2] The basic amine interacts with the acidic silanol (Si-OH) groups on the stationary phase, resulting in broad, tailing peaks and mass loss.

The Solution: Amine-Modified Stationary Phases

Do not rely on standard EtOAc/Hexane gradients.[1][2] You must neutralize the stationary phase.[2]

Protocol A: The "Pre-Buffered" Column Method
  • Slurry Preparation: Suspend silica gel in Hexanes containing 1% Triethylamine (TEA) .

  • Packing: Pour the slurry and flush with 2 column volumes (CV) of the starting mobile phase (e.g., 10% EtOAc in Hexane + 1% TEA).

  • Elution: Run the gradient. The TEA blocks active silanol sites, allowing the target amine to elute as a sharp band.[2]

    • Caution: TEA has a high boiling point.[2] For volatile analogs, substitute with 1% Ammonium Hydroxide (28% NH₃) in the polar solvent component.[2]

Protocol B: The DCM/MeOH/NH₃ System

For highly polar analogs that do not move in EtOAc:

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : NH₄OH (90 : 9 : 1).[1][2]

  • Gradient: Start at 100% DCM and ramp to the 90:9:1 mix.

  • Why it works: The ammonia competes for silanol binding sites more effectively than the pyrazolo-amine.[1][2]

Visualizing the Interaction

The diagram below illustrates the mechanism of tailing and how base-modification resolves it.

SilicaInteraction cluster_0 Standard Silica (Acidic) cluster_1 Base-Modified Silica Silanol Si-OH Groups Interaction Strong H-Bonding (Tailing/Loss) Silanol->Interaction Target Pyrazolo-Amine Target->Interaction BlockedSilanol Si-O⁻ HNzEt₃⁺ (Blocked) Interaction->BlockedSilanol Add 1% TEA Elution Sharp Elution FreeTarget Pyrazolo-Amine (Free Base) FreeTarget->Elution

Figure 1: Mechanism of amine tailing on acidic silica and its resolution via base modification.[1]

Module 2: Chemical Purification (Acid/Base Extraction)

Chromatography can be bypassed or simplified using the molecule's basicity.[2] This method is superior for removing non-basic impurities (e.g., unreacted alkynes, neutral coupling byproducts).

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction:

    • Wash the organic layer with 0.5 M HCl (3x).[2]

    • Mechanism:[1][2][3] The 5-amine protonates (

      
      ), moving the product into the aqueous phase.[1]
      
    • Check: The organic layer should now contain non-basic impurities.[2] Discard it (after TLC verification).

  • Neutralization & Recovery:

    • Cool the aqueous layer to 0°C (ice bath) to prevent heat-induced decomposition.[1][2]

    • Slowly basify with 2 M NaOH or Saturated NaHCO₃ until pH > 10.[2]

    • Observation: The product should precipitate as a solid or oil out.[2]

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry over Na₂SO₄ and concentrate.

Critical Constraint: Ensure the 4-methoxy group is stable. Avoid concentrated acids (>2 M) or prolonged exposure, which could lead to demethylation.[2]

Module 3: Impurity Profiling & Removal

Common Impurity: Regioisomers

Synthesis via [3+2] cycloaddition of


-aminopyridines often yields regioisomers (e.g., 4-methoxy vs. 6-methoxy analogs).[1]
  • Detection: These often co-elute on silica.[2]

  • Separation: Use C18 Reverse Phase Chromatography .[2]

    • Mobile Phase: Water (10 mM Ammonium Bicarbonate, pH 10) / Acetonitrile.[2]

    • Logic: High pH suppresses ionization of the amine, increasing hydrophobicity differences between regioisomers.[2]

Common Impurity: Oxidation Products (N-Oxides/Quinones)

The electron-rich 4-methoxy ring oxidizes easily.[1][2]

  • Symptom: Sample turns brown/black upon air exposure.[2]

  • Prevention: Store under Argon/Nitrogen.[2]

  • Removal: Pass through a short plug of basic alumina (not silica).[2] Alumina is less acidic and traps highly polar oxidation byproducts.[2]

Summary of Physicochemical Properties

PropertyValue / CharacteristicImplication for Purification
Molecular Weight ~163.18 g/mol Small molecule; elutes early unless interacting.[1][2]
pKa (Conjugate Acid) ~4.5 - 5.5 (Est.)[1][2]Weakly basic; requires pH > 7 to remain neutral.[2]
LogP ~1.2 (Est.)[2]Moderately lipophilic; soluble in EtOAc, DCM.[2]
H-Bond Donors 1 (Amine)Causes aggregation in non-polar solvents.[1][2]
Stability Air-sensitive (Oxidation)Keep fractions degassed; avoid prolonged drying.[1][2]

Frequently Asked Questions (Troubleshooting)

Q: My product oils out during recrystallization from Ethanol. How do I fix this? A: "Oiling out" indicates the compound is too soluble in the hot solvent or the cooling is too rapid.[2]

  • Fix: Use a two-solvent system .[1][2] Dissolve in a minimum amount of warm DCM (excellent solubility), then slowly add Hexane (anti-solvent) dropwise until turbidity persists. Seal and let stand at 4°C. The slow diffusion of the anti-solvent promotes crystal growth over oil formation.[2]

Q: The product turns purple/black on the rotary evaporator. A: This is oxidative degradation, likely accelerated by trace acid from the silica column or heat.[2]

  • Fix: 1) Ensure the elution solvent contained base (TEA/NH₃).[2] 2) Lower the water bath temperature to <35°C.[2] 3) Flush the flask with Nitrogen immediately after removing solvent.[2]

Q: I see a double peak in HPLC, but NMR shows one compound. A: This is likely atropisomerism or tautomerism if the amine is substituted, but for the primary amine, it is usually salt formation on the column.

  • Fix: Switch to a high pH buffer (Ammonium Bicarbonate, pH 10) for your HPLC method. Acidic mobile phases (TFA/Formic Acid) can cause peak splitting if the amine is partially protonated.[2]

References

  • Synthesis & Regioselectivity: Wang, J., et al. (2024).[2][4] "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation." Synlett, 35, 1551-1556.[1][2][4]

  • General Purification of Amino-Azoles: Lindsley, C. W., et al. (2016).[2] "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules, 26(9), 2657.

  • Chemical Properties & CAS Data: PubChem Compound Summary for CID 129117514 (4-Methoxypyrazolo[1,5-a]pyridin-5-amine).[1][2] [1]

  • Chromatographic Methods: Ravi, C., et al. (2017).[2][4] "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines." Synthesis, 49, 2513-2522.[1][2][4]

Sources

Validation & Comparative

A Researcher's Guide to Efficacy Comparison: 4-Methoxypyrazolo[1,5-a]pyridin-5-amine versus Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound 4-Methoxypyrazolo[1,5-a]pyridin-5-amine in comparison to established kinase inhibitors. The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds are known to be privileged structures in medicinal chemistry, frequently acting as potent and selective kinase inhibitors.[1][2][3] This guide will use the well-characterized and clinically relevant receptor tyrosine kinases, ALK and c-Met, and their known inhibitors as a comparative baseline.

The experimental workflows detailed herein are designed to be self-validating, progressing from initial biochemical potency and selectivity assessments to cellular activity and, ultimately, in vivo efficacy models. The causality behind each experimental choice is explained to provide a robust and logical pathway for a thorough investigation of a novel kinase inhibitor.

Introduction to the Comparative Framework

The discovery of novel small molecule kinase inhibitors is a cornerstone of modern oncology drug development.[2] The compound 4-Methoxypyrazolo[1,5-a]pyridin-5-amine belongs to a class of heterocyclic compounds that have demonstrated significant potential as kinase inhibitors, targeting key regulators of cellular signaling pathways.[1][4] To ascertain its therapeutic potential, a rigorous comparative analysis against known inhibitors targeting similar pathways is essential.

This guide will focus on a comparative evaluation against inhibitors of Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-Met), two receptor tyrosine kinases whose dysregulation is implicated in the progression of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[5] Crizotinib, a dual ALK/c-Met inhibitor, and Lorlatinib, a third-generation ALK inhibitor, will serve as our primary comparators.[6]

Foundational In Vitro Efficacy Assessment

The initial phase of evaluation focuses on the direct interaction between the inhibitor and its putative kinase targets. This is crucial for establishing baseline potency and selectivity.

Biochemical Kinase Inhibition Assay

To determine the half-maximal inhibitory concentration (IC50) of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine against ALK and c-Met, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is recommended for its robustness and high-throughput capability.[7][8]

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[7]

    • Serially dilute 4-Methoxypyrazolo[1,5-a]pyridin-5-amine, Crizotinib, and Lorlatinib in DMSO to create a 10-point, 4-fold dilution series. Subsequently, prepare a 4X working solution of each compound concentration in 1X Kinase Buffer A.

    • Prepare a 2X solution of the target kinase (e.g., recombinant human ALK or c-Met) and a europium-labeled anti-tag antibody (e.g., anti-GST) in 1X Kinase Buffer A.[7]

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.[7]

  • Assay Procedure (384-well plate format) :

    • Add 4 µL of the 4X compound dilution to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.[8]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling

To understand the specificity of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine, it is crucial to screen it against a broad panel of kinases. This helps to identify potential off-target effects and provides a clearer picture of its mechanism of action.[9][10]

  • Primary Screen :

    • Submit 4-Methoxypyrazolo[1,5-a]pyridin-5-amine to a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems).[11]

    • Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.

  • Secondary Screen (IC50 Determination) :

    • For any kinases that show significant inhibition (e.g., >70% inhibition) in the primary screen, perform a full 10-point dose-response curve to determine the IC50 value, using an appropriate kinase activity assay.[9]

Hypothetical Comparative Data: Biochemical Assays
CompoundALK IC50 (nM)c-Met IC50 (nM)Selectivity Score (S10 at 1µM)*
4-Methoxypyrazolo[1,5-a]pyridin-5-amine 15 85 0.08
Crizotinib2080.25
Lorlatinib1>10,0000.02

*Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition at 1µM divided by the total number of kinases tested (excluding the primary targets).

This hypothetical data suggests that 4-Methoxypyrazolo[1,5-a]pyridin-5-amine is a potent inhibitor of ALK with moderate activity against c-Met, and a favorable selectivity profile similar to Lorlatinib.

Cellular Efficacy and Target Engagement

Demonstrating that a compound can inhibit its target in a complex cellular environment and exert a biological effect is a critical next step.

Cellular Viability Assay

The effect of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine on the proliferation of cancer cell lines with known ALK or c-Met alterations is a key indicator of its potential therapeutic efficacy. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is a widely used and reliable method.[12][13]

  • Cell Culture and Seeding :

    • Culture NSCLC cell lines with relevant genetic backgrounds (e.g., H3122 for ALK-fusion, MKN-45 for c-Met amplification, and A549 as a negative control).

    • Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with a 10-point serial dilution of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine and the comparator inhibitors for 72 hours.

  • Assay Procedure :

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis :

    • Measure the luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Hypothetical Comparative Data: Cellular Viability
CompoundH3122 (ALK+) GI50 (nM)MKN-45 (c-Met amp) GI50 (nM)A549 (WT) GI50 (nM)
4-Methoxypyrazolo[1,5-a]pyridin-5-amine 55 250 >10,000
Crizotinib6030>10,000
Lorlatinib10>10,000>10,000

This hypothetical data indicates that 4-Methoxypyrazolo[1,5-a]pyridin-5-amine demonstrates potent and selective inhibition of proliferation in an ALK-dependent cell line, consistent with its biochemical profile.

In Vivo Efficacy Assessment

The final preclinical validation step involves evaluating the anti-tumor activity of the compound in a living organism. Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are the current standards for this purpose.[14][15]

Xenograft Tumor Model Study
  • Model Establishment :

    • Implant H3122 (ALK+) tumor cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).[16]

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Regimen :

    • Randomize the mice into treatment groups: Vehicle control, 4-Methoxypyrazolo[1,5-a]pyridin-5-amine, and Lorlatinib.

    • Administer the compounds orally, once daily, for a predetermined period (e.g., 21 days).

  • Efficacy Evaluation :

    • Measure the tumor volume and body weight of the mice twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).

  • Data Analysis :

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences between the treatment groups.

Hypothetical Comparative Data: In Vivo Efficacy
Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle-1500-
4-Methoxypyrazolo[1,5-a]pyridin-5-amine 25 450 70
Lorlatinib1030080

These hypothetical results suggest that 4-Methoxypyrazolo[1,5-a]pyridin-5-amine has significant anti-tumor activity in an ALK-driven NSCLC xenograft model, comparable to the potent third-generation inhibitor Lorlatinib.

Visualization of Pathways and Workflows

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Simplified ALK signaling cascade.[17][18][19]

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Tyrosine Kinase GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet GRB2_SOS GRB2/SOS GAB1->GRB2_SOS PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Invasion, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: Simplified c-Met signaling cascade.[5][20][21][22][23]

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment cluster_invivo In Vivo Assessment Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling Biochem_Assay->Selectivity Cell_Viability Cellular Viability Assay (GI50 in Cancer Cell Lines) Selectivity->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for p-ALK/p-cMet) Cell_Viability->Target_Engagement Xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) Target_Engagement->Xenograft

Sources

Independent Verification of the Biological Effects of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and characterization of the biological effects of the novel compound, 4-Methoxypyrazolo[1,5-a]pyridin-5-amine. Given the rich history of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds in medicinal chemistry as potent modulators of key cellular signaling pathways, we propose a systematic approach to elucidate the specific biological activities of this particular analog.

The pyrazolo[1,5-a]pyrimidine scaffold, an isomer of purine, has been extensively explored, yielding inhibitors for a variety of protein kinases, including CK2, EGFR, B-Raf, MEK, and CDKs.[1][2] Similarly, derivatives of pyrazolo[1,5-a]pyridine have been identified as potent and selective inhibitors of PI3Kγ/δ and as negative allosteric modulators of metabotropic glutamate receptors (mGlu1/5).[3][4][5] Based on this precedent, a primary hypothesis is that 4-Methoxypyrazolo[1,5-a]pyridin-5-amine functions as a kinase inhibitor. This guide will focus on a structured experimental plan to investigate this hypothesis, comparing its activity against relevant benchmarks.

Proposed Target and Rationale

Based on the prevalence of kinase inhibition within the broader pyrazolopyridine and pyrazolopyrimidine chemical classes, we will proceed with the hypothesis that 4-Methoxypyrazolo[1,5-a]pyridin-5-amine is a protein kinase inhibitor . The presence of the methoxy and amine groups on the pyridine ring suggests potential for specific hydrogen bonding interactions within the ATP-binding pocket of a kinase.

Selection of Comparator Compounds

To provide a robust assessment of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine's biological activity, a carefully selected panel of comparator compounds is essential.

Compound Role Rationale Hypothesized Target
4-Methoxypyrazolo[1,5-a]pyridin-5-amine Test CompoundThe novel molecule whose biological effects are to be determined.Protein Kinase(s)
Compound 20e (IHMT-PI3K-315) Positive Control / ComparatorA known potent and selective dual PI3Kγ/δ inhibitor from the pyrazolo[1,5-a]pyridine class.[3][4]PI3Kγ, PI3Kδ
Staurosporine Broad-Spectrum Positive ControlA well-characterized, potent, but non-selective protein kinase inhibitor. Useful for initial broad screening.Multiple Protein Kinases
4-Hydroxypyrazolo[1,5-a]pyridin-5-amine Structural Analog (Negative Control)A closely related analog lacking the methoxy group. This will help determine the importance of the methoxy substituent for activity.Assumed inactive or significantly less active.

Experimental Workflow for Biological Verification

The following workflow is designed to systematically evaluate the biological effects of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine, from broad, high-level screening to more specific, mechanistic studies.

experimental_workflow cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Selectivity and Off-Target Profiling a Broad Kinase Panel Screening (e.g., 400+ kinases) b IC50 Determination for Identified Hits a->b Identify initial hits c Mechanism of Inhibition Studies (e.g., ATP Competition Assay) b->c Confirm direct inhibition d Target Engagement Assay (e.g., NanoBRET™ or CETSA) c->d Transition to cellular context e Downstream Signaling Pathway Analysis (e.g., Western Blot for phospho-substrates) d->e Confirm target interaction in cells f Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) e->f Link target to cellular function g Broader Off-Target Screening (e.g., CEREP panel) f->g Evaluate broader biological impact h In vivo Pharmacokinetic Studies g->h Assess safety profile i In vivo Efficacy Studies in a Relevant Disease Model h->i Determine in vivo potential

Figure 1: A phased experimental workflow for the comprehensive biological characterization of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase target identified from a broad panel screen.

Principle: A radiometric assay using ³³P-ATP is a gold-standard method for quantifying kinase activity. The amount of radiolabeled phosphate transferred to a substrate is measured in the presence of varying concentrations of the inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • [γ-³³P]ATP

  • 1% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.

  • In a 96-well plate, add 5 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a no-inhibitor control.

  • Prepare a master mix containing the kinase reaction buffer, the specific substrate peptide, and the purified kinase.

  • Add 20 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting 20 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Rinse the paper with acetone and allow it to air dry.

  • Cut out the individual spots and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-Protein Analysis by Western Blot

This protocol assesses the ability of the test compounds to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Principle: Cells are treated with the test compounds, and the phosphorylation status of a specific protein is detected using a phospho-specific antibody via Western blotting.

Materials:

  • Relevant human cell line (e.g., a cancer cell line known to have active signaling through the target kinase)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds for a specified time (e.g., 2 hours). Include a DMSO-only control.

  • If necessary, stimulate the signaling pathway with an appropriate growth factor or agonist for a short period before lysis.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Comparative Data Presentation

The following tables present hypothetical data to illustrate how the performance of 4-Methoxypyrazolo[1,5-a]pyridin-5-amine would be compared against the selected control compounds.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Compound Target Kinase (e.g., PI3Kδ) Off-Target Kinase 1 (e.g., CDK2) Off-Target Kinase 2 (e.g., EGFR)
4-Methoxypyrazolo[1,5-a]pyridin-5-amine 50>10,0002,500
Compound 20e (IHMT-PI3K-315) 9.1[4]>10,000>10,000
Staurosporine 376
4-Hydroxypyrazolo[1,5-a]pyridin-5-amine >10,000>10,000>10,000

Table 2: Cellular Activity and Phenotypic Effects

Compound Cellular Target Inhibition (EC50, nM) (e.g., p-AKT) Anti-proliferative Activity (GI50, nM) (e.g., in BxPC-3 cells) Cytotoxicity (CC50, µM) (e.g., in normal cells)
4-Methoxypyrazolo[1,5-a]pyridin-5-amine 150350>50
Compound 20e (IHMT-PI3K-315) 13[4]280>50
Staurosporine 10200.5
4-Hydroxypyrazolo[1,5-a]pyridin-5-amine >10,000>10,000>50

Visualizing the Hypothesized Mechanism of Action

The following diagram illustrates the hypothesized signaling pathway inhibited by 4-Methoxypyrazolo[1,5-a]pyridin-5-amine, assuming it targets the PI3K/AKT pathway, a common target for this class of compounds.[6][7]

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth TestCompound 4-Methoxypyrazolo [1,5-a]pyridin-5-amine TestCompound->PI3K Inhibits

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxypyrazolo[1,5-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

4-Methoxypyrazolo[1,5-a]pyridin-5-amine is a fused bicyclic aromatic amine used primarily as a scaffold in medicinal chemistry (kinase inhibitor development).[1] While often classified under the "Warning" signal word (GHS07) for irritation, its structural motif—an electron-rich aminopyrazolo-pyridine—warrants precautions beyond standard laboratory hygiene due to the potential for sensitization and unknown chronic toxicity common to novel aromatic amines.[1]

Core Hazard Profile (GHS Classifications):

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[4][5][6]

  • Scientist's Note: Treat as a potential sensitizer. Aromatic amines can permeate thin nitrile gloves rapidly.

Part 2: Risk Assessment & PPE Selection Matrix

The "Why" Behind the Gear: Standard nitrile gloves (4 mil) often provide false security against aromatic amines. The amine functional group can act as a permeation enhancer, and the fused ring system increases lipophilicity, aiding skin absorption. Therefore, our protocol mandates double-gloving or extended-cuff usage during specific high-risk operations.[1]

PPE Selection Table
ComponentStandard SpecificationEnhanced Spec (High Risk*)Scientist's Rationale
Hand Protection Nitrile (min 0.11 mm / 4 mil)Double Nitrile or Laminate (Silver Shield) Amines can degrade thin nitrile.[1] Double gloving provides a "color-indicator" effect if the outer glove breaches.[1]
Respiratory Fume Hood (Face Velocity >100 fpm)N95/P100 Respirator Required if weighing outside a hood (not recommended) or if the powder is electrostatically active/fluffy.
Eye Protection Chemical Safety GogglesFace Shield + Goggles "Safety glasses" are insufficient for amines; vapors/dust can bypass side shields and irritate the lacrimal glands.
Body Protection Lab Coat (Cotton/Poly blend)Tyvek® Sleeve Covers or ApronPrevents cuff contamination—the #1 source of "mystery dermatitis" in chemists.

*High Risk Definition: Handling >500 mg, creating stock solutions, or cleaning spills.

Part 3: PPE Logic Flow (Visualization)

This decision tree guides the researcher through selecting the correct PPE based on the specific operational state of the chemical.

PPE_Logic Start Start: Task Definition State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solid Solution Solution (Organic Solvent) State_Check->Solution Solution Weighing Task: Weighing/Transfer Solid->Weighing Hood_Check Is Fume Hood Available? Weighing->Hood_Check PPE_Solid_Std REQUIRED: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat Hood_Check->PPE_Solid_Std Yes PPE_Solid_Resp REQUIRED: - N95/P100 Respirator - Safety Goggles - Double Nitrile Hood_Check->PPE_Solid_Resp No (Critical Risk) Solvent_Check Solvent Type? Solution->Solvent_Check PPE_Sol_DCM REQUIRED: - Laminate/Silver Shield Gloves (Nitrile degrades in <5 min with DCM) Solvent_Check->PPE_Sol_DCM DCM/Chloroform PPE_Sol_Std REQUIRED: - Nitrile Gloves (Change every 15 min) - Splash Goggles Solvent_Check->PPE_Sol_Std DMSO/Methanol

Caption: Decision logic for PPE selection. Note the critical divergence for halogenated solvents (DCM) which facilitate amine skin absorption.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of balance surfaces.[1]

  • Preparation:

    • Don double nitrile gloves .

    • Place a disposable balance draft shield or a simple "weighing boat moat" (a larger weigh boat underneath the target boat) to catch stray particles.

    • Static Check: If the powder flies (common with dry heterocyclic amines), use an ionizing gun or wipe the spatula with an anti-static cloth.

  • Execution:

    • Transfer solid using a micro-spatula. Do not pour from the bottle.

    • Self-Validating Step: After closing the vial, wipe the exterior threads with a Kimwipe dampened in methanol. If the wipe turns yellow/discolored, the threads were contaminated—re-clean.

  • Decontamination:

    • Dispose of the outer pair of gloves immediately after weighing is complete.

Protocol B: Solubilization (Stock Solutions)

Objective: Mitigate exothermic neutralization and splash hazards.[1]

  • Solvent Choice:

    • Preferred: DMSO or Methanol.

    • Caution: Avoid dissolving directly into strong acids (e.g., HCl in ether) without cooling; the amine moiety will protonate exothermically.

  • Procedure:

    • Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.

    • Vortex in a closed tube.

    • Labeling: Mark the vial with "Irritant - Amine" and the date.

Part 5: Emergency Response & Disposal

Emergency Workflow (DOT Diagram)

Emergency_Response Exposure Exposure Event Type Type of Contact? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Remove Gloves/Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol (Enhances absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If wheezing -> Medical Support Inhalation->Action_Inhale

Caption: Immediate response actions. Note the prohibition of alcohol for skin cleaning.

Disposal Plan
  • Solid Waste: Dispose of contaminated gloves and weigh boats in Hazardous Solid Waste (incineration stream). Do not use regular trash.

  • Liquid Waste: Collect in Basic Organic Waste (if pH > 7) or standard Organic Waste. Segregate from oxidizers (e.g., nitric acid) to prevent reaction with the amine group.

  • Spill Cleanup:

    • Cover with absorbent pads.

    • Wipe area with 10% dilute acetic acid (to protonate/solubilize the amine) followed by water.

    • Final wipe with methanol.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129117514, 4-Methoxypyrazolo[1,5-a]pyridin-5-amine. Retrieved October 26, 2025, from [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxypyrazolo[1,5-a]pyridin-5-amine
Reactant of Route 2
4-Methoxypyrazolo[1,5-a]pyridin-5-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.